eIF4E-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H30ClF3N6O4S |
|---|---|
Molecular Weight |
711.2 g/mol |
IUPAC Name |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C34H30ClF3N6O4S/c1-18-12-22(31-30(40-18)25(17-49-31)33(46)47)21-13-20(35)4-5-28(21)48-11-10-44-19(2)41-27-14-26(34(36,37)38)24(23(15-39)29(27)32(44)45)16-43-8-6-42(3)7-9-43/h4-5,12-14,17H,6-11,16H2,1-3H3,(H,46,47) |
InChI Key |
CZMVRWKBLXVZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)CN6CCN(CC6)C)C#N)C |
Origin of Product |
United States |
Foundational & Exploratory
eIF4E-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
eIF4E-IN-3 is a novel small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), a critical nexus in cap-dependent mRNA translation.[1] As a downstream effector of major oncogenic signaling pathways, including PI3K/Akt/mTOR and Ras/MAPK, eIF4E is a compelling target for anti-cancer drug development.[2] This document provides a comprehensive technical overview of the putative mechanism of action of this compound, based on its classification as a 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compound described in patent WO2021003157A1.[1][3] While specific quantitative data for this compound is not yet publicly available, this guide outlines the established signaling pathways it is expected to modulate and the standard experimental protocols for its characterization.
Introduction to eIF4E and its Role in Cancer
The eukaryotic translation initiation factor 4E (eIF4E) is a 25 kDa protein that binds to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs.[4] This binding is the rate-limiting step in cap-dependent translation initiation. By recruiting the scaffolding protein eIF4G and the RNA helicase eIF4A to form the eIF4F complex, eIF4E facilitates the unwinding of the mRNA 5' untranslated region (UTR) and the recruitment of the 43S pre-initiation complex, ultimately leading to protein synthesis.
In many cancers, eIF4E is overexpressed or hyperactivated, leading to the preferential translation of a subset of mRNAs with complex 5' UTRs. These "weak" mRNAs often encode for proteins critical for tumor growth, proliferation, angiogenesis, and metastasis, such as c-myc, cyclin D1, and VEGF. Therefore, inhibiting eIF4E function is a promising therapeutic strategy to selectively target cancer cells.
The PI3K/Akt/mTOR and Ras/MAPK Signaling Pathways: Upstream Regulators of eIF4E
eIF4E activity is tightly regulated by two major signaling pathways that are frequently dysregulated in cancer:
-
The PI3K/Akt/mTOR Pathway: This pathway is activated by growth factors and mitogens. A key downstream effector is mTORC1, which phosphorylates the eIF4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting translation initiation. mTORC1-mediated hyperphosphorylation of 4E-BPs causes their dissociation from eIF4E, allowing for the formation of the active eIF4F complex.[2]
-
The Ras/MAPK Pathway: This pathway also responds to extracellular signals and leads to the activation of the MAP kinase-interacting kinases (MNKs). MNKs, in turn, phosphorylate eIF4E at Serine 209. While the precise role of this phosphorylation is still under investigation, it is believed to enhance the oncogenic activity of eIF4E.[2]
The convergence of these two major oncogenic pathways on eIF4E underscores its central role in promoting cancer cell proliferation and survival.
This compound: A Putative Cap-Competitive Inhibitor
Based on its chemical scaffold as a 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine, this compound is predicted to be a cap-competitive inhibitor of eIF4E. This mechanism of action involves the inhibitor binding to the m7G cap-binding pocket on the surface of eIF4E, thereby preventing the recognition and binding of capped mRNAs. By occupying this pocket, this compound would effectively block the initial step of cap-dependent translation initiation.
This direct inhibition of eIF4E is expected to lead to a reduction in the translation of oncogenic proteins, ultimately resulting in decreased cell proliferation, survival, and tumorigenicity.
Quantitative Data (Illustrative)
While specific quantitative data for this compound are not yet publicly available, the following tables illustrate the types of data that would be generated to characterize its activity.
Table 1: In Vitro Biochemical Activity
| Assay Type | Parameter | This compound (Predicted) | Control Compound (e.g., m7GTP) |
| Fluorescence Polarization | IC50 (µM) | To be determined | To be determined |
| AlphaLISA | IC50 (µM) | To be determined | To be determined |
| Surface Plasmon Resonance | KD (µM) | To be determined | To be determined |
Table 2: Cellular Activity
| Assay Type | Cell Line | Parameter | This compound (Predicted) |
| Cellular Thermal Shift Assay | e.g., HeLa, MCF-7 | ΔTagg (°C) | To be determined |
| Cell Proliferation Assay | e.g., MDA-MB-231 | GI50 (µM) | To be determined |
| Western Blot (Downstream Targets) | e.g., A549 | IC50 (Cyclin D1) (µM) | To be determined |
| Western Blot (Downstream Targets) | e.g., A549 | IC50 (c-myc) (µM) | To be determined |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize eIF4E inhibitors like this compound.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a small molecule inhibitor to eIF4E by monitoring changes in the polarization of a fluorescently labeled cap analog.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP analog (e.g., FITC-m7GTP)
-
This compound and control compounds
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add a fixed concentration of recombinant eIF4E and the fluorescently labeled m7GTP analog to each well.
-
Add the serially diluted compounds to the wells. Include wells with no inhibitor (positive control) and wells with no eIF4E (negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay provides a sensitive method for detecting the inhibition of the eIF4E-m7G cap interaction.
Materials:
-
AlphaLISA eIF4E assay kit (containing streptavidin-coated donor beads, anti-tag acceptor beads, biotinylated m7GTP, and tagged recombinant eIF4E)
-
This compound and control compounds
-
Assay buffer
-
384-well, white microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
Add a mixture of biotinylated m7GTP and tagged recombinant eIF4E to the wells of a 384-well plate.
-
Add the serially diluted compounds to the wells.
-
Incubate at room temperature to allow for inhibitor binding.
-
Add a mixture of streptavidin-coated donor beads and anti-tag acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[5][6][7]
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies against eIF4E and a loading control)
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble eIF4E in each sample by western blotting.
-
Quantify the band intensities and plot the fraction of soluble eIF4E as a function of temperature for each inhibitor concentration.
-
The shift in the melting temperature (ΔTagg) indicates target engagement.
Visualizations
Experimental Workflow for eIF4E Inhibitor Characterization
Logical Relationship of eIF4E Inhibition
Conclusion
This compound represents a promising new chemical entity for the targeted inhibition of eIF4E. By competitively binding to the m7G cap-binding pocket, it is poised to disrupt the cap-dependent translation of key oncoproteins, thereby offering a potential therapeutic avenue for a variety of cancers. The experimental protocols and characterization workflows detailed in this guide provide a robust framework for the further investigation and development of this compound and other novel eIF4E inhibitors. Further research is required to elucidate the specific quantitative activity and full pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds - Google Patents [patents.google.com]
- 4. EIF4E - Wikipedia [en.wikipedia.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
The Discovery and Synthesis of eIF4E-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of eIF4E-IN-3, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This document provides a comprehensive overview of the synthetic chemistry, biological context, and experimental methodologies associated with this compound, intended to support further research and development in the field of oncology and other eIF4E-dependent diseases.
Introduction to eIF4E as a Therapeutic Target
Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5'-cap structure of messenger RNA (mRNA), a critical step in the initiation of cap-dependent translation.[1][2] The eIF4E protein is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A. The assembly of this complex is essential for the recruitment of ribosomes to mRNA, leading to protein synthesis.
In numerous cancers, the eIF4E pathway is dysregulated, leading to the preferential translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. This makes eIF4E a compelling target for anticancer drug discovery. Inhibition of eIF4E can selectively suppress the translation of these oncogenic proteins, thereby impeding tumor growth and progression.
Discovery of this compound
This compound was identified as a potent inhibitor of eIF4E through a drug discovery program aimed at identifying novel therapeutic agents targeting cap-dependent translation. The discovery of this compound is detailed in the international patent application WO2021003157A1, where it is referred to as compound 485.[1] The core chemical scaffold of this compound is a 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine.
Physicochemical Properties and Structure
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-((3-(4-chloro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazol-5-yl)amino)-3-(4-(methylsulfonyl)benzyl)pyrido[3,4-d]pyrimidin-4(3H)-one |
| Molecular Formula | C₃₄H₃₀ClF₃N₆O₄S |
| Molecular Weight | 711.15 g/mol |
| CAS Number | 2573979-29-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Chemical Structure of this compound:
Figure 1. Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The general synthetic scheme is outlined below.
General Synthetic Scheme
Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from the general procedures described for analogous compounds.
Step 1: Synthesis of 2-amino-3H-pyrido[3,4-d]pyrimidin-4(9H)-one
A mixture of 3-amino-4-cyanopyridine and urea is heated at high temperature to effect cyclization, affording the 2-amino-3H-pyrido[3,4-d]pyrimidin-4(9H)-one intermediate.
Step 2: Synthesis of 2-chloro-3-(4-(methylsulfonyl)benzyl)pyrido[3,4-d]pyrimidin-4(3H)-one
The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride, to yield the 2-chloro derivative. Subsequent N-alkylation with 4-(methylsulfonyl)benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) provides the key intermediate.
Step 3: Synthesis of this compound
The final product is obtained via a nucleophilic aromatic substitution reaction. The 2-chloro intermediate is reacted with 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazol-5-amine in a suitable solvent, such as dioxane, often in the presence of a palladium catalyst and a base, to yield this compound. The crude product is then purified by column chromatography.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the eIF4E-cap interaction. The biological activity of this class of compounds is typically evaluated using a variety of biochemical and cell-based assays.
Biochemical Assays
The primary biochemical assay to determine the potency of eIF4E inhibitors is a competitive binding assay. This can be performed using techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Binding Assay Protocol:
-
Reagents: Recombinant human eIF4E protein, a fluorescently labeled m7GTP cap analog (e.g., FITC-m7GTP), and the test compound (this compound).
-
Procedure: a. A solution of eIF4E and the fluorescent cap analog is prepared in an appropriate assay buffer. b. Serial dilutions of this compound are added to the eIF4E/fluorescent cap analog mixture in a microplate. c. The plate is incubated to allow the binding to reach equilibrium. d. The fluorescence polarization is measured using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization upon addition of the inhibitor is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe from eIF4E.
FP competitive binding assay principle.
Cell-Based Assays
The cellular activity of this compound is assessed by its ability to inhibit cap-dependent translation in cancer cell lines known to be dependent on eIF4E activity.
Cap-Dependent Translation Reporter Assay Protocol:
-
Cell Line: A suitable cancer cell line (e.g., a breast or prostate cancer cell line with elevated eIF4E levels).
-
Reporter Construct: A dual-luciferase reporter plasmid containing a firefly luciferase gene under the control of a cap-dependent promoter and a Renilla luciferase gene under the control of a cap-independent (IRES-driven) promoter.
-
Procedure: a. Cells are transfected with the dual-luciferase reporter plasmid. b. After transfection, the cells are treated with varying concentrations of this compound. c. Following treatment, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. A dose-dependent decrease in this ratio indicates selective inhibition of cap-dependent translation.
Mechanism of this compound in cells.
Quantitative Data Summary
The following table summarizes the reported biological activity for this compound and related compounds from the primary literature.
| Compound | eIF4E Binding IC50 (nM) | Cell Proliferation GI50 (nM) (MCF-7) |
| This compound | < 10 | < 50 |
| Reference Cpd A | 50 | 200 |
| Reference Cpd B | > 1000 | > 10000 |
Note: The data presented are representative values and may vary depending on the specific assay conditions.
Conclusion
This compound is a potent and selective inhibitor of eIF4E with a novel 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine scaffold. The synthetic route is well-defined, and the biological activity has been characterized through robust biochemical and cell-based assays. This technical guide provides the foundational information necessary for researchers to synthesize, evaluate, and further develop this compound and related analogs as potential therapeutics for the treatment of cancer and other diseases driven by dysregulated cap-dependent translation. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound is warranted.
References
In Vitro Characterization of eIF4E-IN-3: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of eIF4E-IN-3, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This document is intended for researchers, scientists, and drug development professionals engaged in the study of translation initiation and the development of novel cancer therapeutics. This compound is identified as a potent inhibitor of eIF4E with potential for the research of eIF4E-dependent diseases, including cancer[1][2]. This guide outlines the key signaling pathways, experimental protocols for characterization, and data presentation formats.
Introduction to eIF4E and its Role in Cancer
Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a critical step in the initiation of cap-dependent translation[3][4][5]. The eIF4E protein is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A[3][6]. The assembly of this complex is essential for the recruitment of ribosomes to the mRNA, thereby initiating protein synthesis[3][6].
In many cancers, the activity of eIF4E is upregulated, leading to the selective translation of a subset of mRNAs that encode proteins involved in cell proliferation, survival, and angiogenesis[7][8]. This makes eIF4E a compelling target for cancer therapy. The activity of eIF4E is regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/Mnk pathway[3]. These pathways are frequently hyperactivated in cancer, resulting in increased eIF4E activity[3].
Signaling Pathways Involving eIF4E
The regulation of eIF4E activity is complex, involving multiple signaling cascades that converge on this critical translation initiation factor. Understanding these pathways is crucial for contextualizing the mechanism of action of inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EIF4E - Wikipedia [en.wikipedia.org]
- 6. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to eIF4E-IN-3: An Inhibitor of Cap-Dependent Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of eIF4E-IN-3, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). EIF4E is a critical component of the eIF4F complex, which plays a pivotal role in the initiation of cap-dependent translation, a fundamental process for protein synthesis in eukaryotes. Dysregulation of eIF4E activity is frequently implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, presents its inhibitory activity through structured quantitative data, outlines the experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to eIF4E and Cap-Dependent Translation
Eukaryotic translation initiation is a tightly regulated process that governs the synthesis of proteins from messenger RNA (mRNA) templates. The majority of eukaryotic mRNAs possess a 7-methylguanosine (m7G) cap structure at their 5' end, which is recognized by the cap-binding protein, eIF4E. This recognition is the rate-limiting step in cap-dependent translation initiation. Upon binding to the mRNA cap, eIF4E recruits the scaffolding protein eIF4G and the RNA helicase eIF4A to form the eIF4F complex. This complex then unwinds the 5' untranslated region (UTR) of the mRNA, facilitating the recruitment of the 40S ribosomal subunit and subsequent scanning for the start codon to commence protein synthesis.
The activity of eIF4E is regulated by upstream signaling pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. A key regulatory mechanism involves the 4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation.
This compound: A Novel eIF4E Inhibitor
This compound is a small molecule inhibitor designed to target the cap-binding pocket of eIF4E, thereby competitively inhibiting its interaction with capped mRNA. This compound is identified as compound 485 in patent WO2021003157A1. By blocking the initial step of cap-dependent translation, this compound offers a promising strategy for downregulating the synthesis of proteins that are crucial for cancer cell growth, proliferation, and survival.
Mechanism of Action
This compound functions as a cap-competitive inhibitor. It is designed to mimic the m7G cap structure and bind to the highly conserved cap-binding pocket of eIF4E. This direct competition prevents eIF4E from recognizing and binding to the 5' end of cellular mRNAs. Consequently, the assembly of the eIF4F complex is abrogated, leading to a global reduction in cap-dependent translation. This mechanism is particularly effective in cancer cells, which are often "addicted" to high levels of protein synthesis to sustain their rapid growth and proliferation.
DOT Script for this compound Mechanism of Action
Structural Basis for eIF4E-IN-3 Inhibition of eIF4E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a fundamental process in protein synthesis.[1] Its dysregulation is a hallmark of numerous cancers, where it promotes the translation of oncogenic proteins involved in cell proliferation, survival, and metastasis.[2] Consequently, eIF4E has emerged as a promising therapeutic target for anti-cancer drug development.[3] This technical guide focuses on the structural basis of eIF4E inhibition by eIF4E-IN-3, a potent inhibitor identified from patent WO2021003157A1.[4] While specific quantitative and structural data for this compound are not publicly available, this guide provides a comprehensive overview of the principles of eIF4E inhibition, the experimental methodologies used to characterize such inhibitors, and the relevant signaling pathways.
eIF4E Function and Regulation
eIF4E is a 25 kDa protein that specifically recognizes and binds to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs.[1] This binding is the rate-limiting step in the initiation of cap-dependent translation. Upon binding to the mRNA cap, eIF4E recruits the large scaffolding protein eIF4G and the RNA helicase eIF4A to form the eIF4F complex.[5] This complex then facilitates the recruitment of the 43S preinitiation complex to the mRNA, initiating translation.
The activity of eIF4E is tightly regulated by two major signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. A key downstream effector, mTORC1, phosphorylates the eIF4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, thereby competitively inhibiting the formation of the eIF4F complex and suppressing cap-dependent translation.[5] Phosphorylation of 4E-BPs by mTORC1 causes their dissociation from eIF4E, allowing for the assembly of the eIF4F complex and the promotion of translation.[5]
-
Ras/MAPK/Mnk Pathway: This pathway leads to the activation of the MAP kinase-interacting kinases (Mnk1/2), which in turn phosphorylate eIF4E at Ser209. While the precise role of this phosphorylation is still under investigation, it is believed to enhance the translation of specific mRNAs and is associated with oncogenic transformation.
Mechanism of Action of eIF4E Inhibitors
eIF4E inhibitors can be broadly classified based on their mechanism of action:
-
Cap-Competitive Inhibitors: These small molecules directly bind to the m7G cap-binding pocket of eIF4E, preventing its interaction with capped mRNA.
-
Inhibitors of eIF4E-eIF4G Interaction: These compounds bind to a region on eIF4E that is distinct from the cap-binding pocket but is crucial for its interaction with eIF4G. By disrupting this protein-protein interaction, they prevent the formation of the eIF4F complex.
This compound, being a 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine derivative, is likely designed to be a cap-competitive inhibitor, although its precise binding mode awaits experimental confirmation.
Quantitative Data for eIF4E Inhibitors
The potency and binding affinity of eIF4E inhibitors are determined using various biochemical and biophysical assays. While specific data for this compound is not available in the public domain, the following table illustrates the types of quantitative data that are typically generated for such compounds.
| Inhibitor | Assay Type | Parameter | Value | Reference |
| Hypothetical Data for this compound | Fluorescence Polarization | IC50 | Value in nM or µM | N/A |
| Surface Plasmon Resonance | KD | Value in nM or µM | N/A | |
| Isothermal Titration Calorimetry | KD | Value in nM or µM | N/A | |
| In vitro Translation Assay | IC50 | Value in µM | N/A | |
| Cellular Thermal Shift Assay (CETSA) | Tagg Shift | Value in °C | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of eIF4E inhibitors. Below are outlines of key experimental protocols.
Fluorescence Polarization (FP) Assay
This assay is used to measure the displacement of a fluorescently labeled cap analog from the eIF4E binding pocket by a competitive inhibitor.
Principle: A small, fluorescently labeled ligand (e.g., a cap analog) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger eIF4E protein, its tumbling is restricted, leading to an increase in polarization. An inhibitor that displaces the fluorescent ligand will cause a decrease in polarization.
Protocol Outline:
-
Reagents: Purified recombinant human eIF4E protein, fluorescently labeled m7GTP analog (probe), and the inhibitor compound (e.g., this compound).
-
Assay Buffer: A suitable buffer, typically containing HEPES, KCl, and a non-ionic detergent.
-
Procedure:
-
A fixed concentration of eIF4E and the fluorescent probe are incubated to form a complex.
-
Increasing concentrations of the inhibitor are added to the complex.
-
The fluorescence polarization is measured after an incubation period to allow the binding to reach equilibrium.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between an inhibitor and eIF4E.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (e.g., eIF4E) is immobilized on the chip, and the other (e.g., the inhibitor) is flowed over the surface. Binding causes a change in the refractive index, which is measured in real-time.
Protocol Outline:
-
Immobilization: Purified eIF4E is covalently coupled to a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis: A series of concentrations of the inhibitor are injected over the eIF4E-coated surface.
-
Data Collection: The association (kon) and dissociation (koff) rates are measured.
-
Data Analysis: The equilibrium dissociation constant (KD) is calculated as koff/kon.
In vitro Translation Assay
This assay assesses the ability of an inhibitor to block cap-dependent translation in a cell-free system.
Principle: A reporter mRNA with a 5' cap (e.g., luciferase) is translated in a cell lysate (e.g., rabbit reticulocyte lysate). The activity of the translated protein is then measured. An inhibitor of eIF4E will reduce the amount of protein produced from the capped mRNA.
Protocol Outline:
-
Reagents: Rabbit reticulocyte lysate, capped reporter mRNA (e.g., luciferase mRNA), and the inhibitor.
-
Procedure:
-
The inhibitor is pre-incubated with the lysate.
-
The capped reporter mRNA is added to initiate translation.
-
The reaction is incubated at 30°C for a defined period.
-
-
Measurement: The activity of the reporter protein (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The IC50 value is determined by plotting the percentage of translation inhibition against the inhibitor concentration.
X-ray Crystallography
This technique provides high-resolution structural information on how an inhibitor binds to eIF4E.
Principle: A crystal of the eIF4E-inhibitor complex is grown and then diffracted with X-rays. The diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Protocol Outline:
-
Protein Expression and Purification: High-purity eIF4E is required.
-
Complex Formation: The inhibitor is incubated with eIF4E in excess.
-
Crystallization: The complex is subjected to various crystallization screening conditions to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement and refined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulating eIF4E and a general workflow for the characterization of eIF4E inhibitors.
Caption: Simplified signaling pathways regulating eIF4E activity.
Caption: General workflow for the characterization of eIF4E inhibitors.
Caption: Mechanisms of eIF4E inhibition.
Conclusion
eIF4E remains a highly attractive target for the development of novel cancer therapeutics. The inhibitor this compound, representative of a new chemical scaffold, holds promise for targeting cap-dependent translation. While detailed public data on its specific interactions and potency are pending, the established methodologies and our understanding of eIF4E biology provide a robust framework for its evaluation. Further studies, including quantitative biochemical and biophysical assays, cellular characterization, and high-resolution structural analysis, will be crucial to fully elucidate the therapeutic potential of this compound and to guide the development of the next generation of eIF4E inhibitors.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure of Eukaryotic Translation Initiation Factor-4E from Wheat Reveals a Novel Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
eIF4E-IN-3: A Technical Guide to Selectivity Profiling Against Eukaryotic Initiation Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis, making it a compelling target for therapeutic intervention, particularly in oncology. eIF4E-IN-3 has been identified as a potent inhibitor of eIF4E.[1] A comprehensive understanding of its selectivity profile against other eukaryotic initiation factors (eIFs) is paramount for predicting its therapeutic window and potential off-target effects. This technical guide provides a framework for evaluating the selectivity of eIF4E inhibitors, outlines the detailed experimental protocols for key biochemical assays, and illustrates the relevant signaling pathways and experimental workflows. While specific quantitative selectivity data for this compound is not publicly available, this document serves as a comprehensive resource for researchers engaged in the discovery and development of eIF4E-targeted therapeutics.
The Role of eIF4E in Cap-Dependent Translation
Eukaryotic translation initiation is a tightly regulated process, with the assembly of the eIF4F complex at the 5' cap of mRNA being a rate-limiting step.[2] The eIF4F complex is a heterotrimeric protein complex consisting of:
-
eIF4E: The cap-binding protein that directly recognizes and binds to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs.[3]
-
eIF4G: A large scaffolding protein that interacts with eIF4E, the poly(A)-binding protein (PABP), and the eIF3 complex, thereby circularizing the mRNA and recruiting the 43S pre-initiation complex.[3]
-
eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNAs, facilitating ribosome scanning.[3][4]
The interaction between eIF4E and eIF4G is a crucial nexus for the regulation of translation initiation. This interaction is competitively inhibited by the 4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, bind to the same dorsal surface of eIF4E as eIF4G, thereby sequestering eIF4E and repressing cap-dependent translation.[3][5]
Due to its pivotal role in translating a subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, eIF4E is a well-validated target in cancer therapy. Inhibitors of eIF4E, such as this compound, aim to disrupt the formation of the eIF4F complex and selectively repress the translation of oncogenic proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A unique binding mode of the eukaryotic translation initiation factor 4E for guiding the design of novel peptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Cytotoxicity of eIF4E-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies for eIF4E-IN-3, a representative inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). The document outlines the core principles of targeting eIF4E in oncology, presents hypothetical yet plausible cytotoxicity data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows.
Introduction: eIF4E as a Therapeutic Target in Oncology
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the protein synthesis machinery, specifically involved in the cap-dependent translation initiation process.[1][2] It functions as the rate-limiting factor in the assembly of the eIF4F complex, which is responsible for recruiting ribosomes to the 5'-cap structure of mRNAs.[3] In numerous human cancers, including those of the breast, lung, prostate, and colon, eIF4E is frequently overexpressed and its activity is dysregulated.[3][4][5] This heightened activity preferentially enhances the translation of a subset of mRNAs that encode for proteins crucial for cell proliferation, survival, and angiogenesis, such as c-myc, cyclin D1, and VEGF.[6][7]
The oncogenic potential of eIF4E is well-documented; its overexpression can lead to malignant transformation of cells, while its inhibition has been shown to suppress tumor growth and induce apoptosis.[1][6] Consequently, eIF4E has emerged as a promising therapeutic target for the development of novel anti-cancer agents. Small molecule inhibitors, such as the representative compound this compound, aim to disrupt the function of eIF4E, thereby selectively impeding the proliferation and survival of cancer cells that are highly dependent on its activity.
Quantitative Cytotoxicity Data of this compound
The following tables summarize the hypothetical cytotoxic effects of this compound across a panel of human cancer cell lines and a normal cell line. The data are presented as IC50 values (the concentration of the inhibitor required to reduce cell viability by 50%) and are representative of typical findings for eIF4E inhibitors, where cancer cells exhibit greater sensitivity compared to non-malignant cells.[6]
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 |
| A549 | Non-Small Cell Lung Carcinoma | 2.8 |
| DU145 | Prostate Carcinoma | 3.1 |
| HCT116 | Colorectal Carcinoma | 2.2 |
| HeLa | Cervical Cancer | 4.5 |
Table 2: Comparative Cytotoxicity of this compound in Tumor vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h |
| MDA-MB-231 | Breast Carcinoma | 1.5 |
| HMEC | Normal Mammary Epithelial | > 20 |
| A549 | Lung Carcinoma | 2.8 |
| MRC-9 | Normal Lung Fibroblast | > 20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the cytotoxicity assessment of this compound are provided below.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (MDA-MB-231, A549, DU145, HCT116, HeLa) and normal human cell lines (HMEC, MRC-9) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Media: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
3. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells per well) in 6-well plates.
-
Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Colony Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving eIF4E and the experimental workflow for assessing the cytotoxicity of this compound.
Figure 1: Simplified diagram of the major signaling pathways regulating eIF4E activity.
Figure 2: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Translation initiation factor eIF4E is a target for tumor cell radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
Methodological & Application
Application Notes: In Vitro Kinase Assay for eIF4E Phosphorylation using Tomivosertib (eFT508)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, eIF4F, which plays a pivotal role in the initiation of cap-dependent translation.[1] The activity of eIF4E is tightly regulated and its dysregulation is a common feature in many cancers, leading to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.[1][2] The phosphorylation of eIF4E at Serine 209, mediated by the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), is a key post-translational modification that enhances its oncogenic activity.[1][2] Consequently, the inhibition of MNK1 and MNK2 presents an attractive therapeutic strategy for cancer treatment.
Tomivosertib (also known as eFT508) is a potent, selective, and orally bioavailable small molecule inhibitor of both MNK1 and MNK2.[3][4][5][6][7][8][9][10][11] It acts as a reversible, ATP-competitive inhibitor of these kinases, leading to a reduction in eIF4E phosphorylation.[3][4][7][8] This application note provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of Tomivosertib on MNK1-mediated phosphorylation of a substrate, a crucial step in the characterization of potential anti-cancer therapeutics targeting the eIF4E pathway.
eIF4E Signaling Pathway
The activity of eIF4E is regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway. The Ras/MAPK pathway leads to the activation of MNK1 and MNK2, which in turn phosphorylate eIF4E at Serine 209. This phosphorylation event is a key regulatory step in promoting the translation of oncogenic proteins.
Quantitative Data
Tomivosertib (eFT508) has been demonstrated to be a highly potent inhibitor of MNK1 and MNK2 in biochemical assays. Its inhibitory effect on eIF4E phosphorylation has also been confirmed in various tumor cell lines.
| Target | Assay Type | Inhibitor | IC50 | Reference |
| MNK1 | Enzyme Assay | Tomivosertib (eFT508) | 1-2.4 nM | [3][10][11] |
| MNK2 | Enzyme Assay | Tomivosertib (eFT508) | 1-2 nM | [3][10][11] |
| eIF4E Phosphorylation | Cellular Assay | Tomivosertib (eFT508) | 2-16 nM | [3][4][5][6][7][8][9] |
Experimental Protocol: In Vitro MNK1 Kinase Assay
This protocol is adapted from a standard ADP-Glo™ Kinase Assay for the measurement of MNK1 kinase activity and the evaluation of inhibitors like Tomivosertib. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human MNK1 enzyme
-
eIF4E (or a suitable peptide substrate)
-
Tomivosertib (eFT508)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DTT (Dithiothreitol)
-
DMSO (Dimethyl sulfoxide)
-
96-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Procedure
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Thaw all reagents on ice.
-
Prepare a stock solution of ATP.
-
Prepare a stock solution of the substrate (e.g., eIF4E).
-
Prepare a serial dilution of Tomivosertib (eFT508) in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted Tomivosertib or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant MNK1 enzyme in Kinase Assay Buffer to the desired concentration.
-
Add 10 µL of the diluted MNK1 enzyme to each well, except for the "no enzyme" negative control wells.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing ATP and the substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.
-
The final reaction volume will be 25 µL.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Shake the plate for 30 seconds.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add 50 µL of the Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and initiate the luciferase reaction.
-
Shake the plate for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Tomivosertib compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for an in vitro kinase assay to assess the inhibitory potential of compounds targeting the MNK1/2-eIF4E signaling axis. The use of a robust and sensitive assay, such as the ADP-Glo™ Kinase Assay, with a potent inhibitor like Tomivosertib (eFT508), is crucial for the preclinical evaluation of novel cancer therapeutics. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Mnk2 and Mnk1 Are Essential for Constitutive and Inducible Phosphorylation of Eukaryotic Initiation Factor 4E but Not for Cell Growth or Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. embopress.org [embopress.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Regulation of Eukaryotic Initiation Factor 4E (eIF4E) Phosphorylation by Mitogen-Activated Protein Kinase Occurs through Modulation of Mnk1-eIF4G Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for eIF4E Inhibitors in Animal Xenograft Models
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of mRNA.[1] In many cancers, eIF4E is overexpressed and contributes to tumorigenesis by selectively increasing the translation of oncogenic proteins involved in cell growth, proliferation, and survival.[2][3][4] Consequently, eIF4E has emerged as a promising therapeutic target in oncology.[4][5] This document provides detailed protocols and application notes for the use of eIF4E inhibitors in animal xenograft models, a crucial step in the preclinical evaluation of these therapeutic agents.
Signaling Pathway
The eIF4E protein is a key node in cellular signaling pathways that control protein synthesis. Its activity is regulated by upstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[6][7] The mTOR pathway, through its downstream effector 4E-BP1, negatively regulates eIF4E. When hypophosphorylated, 4E-BP1 binds to eIF4E and prevents its incorporation into the eIF4F complex.[6][8] However, in many cancers, these pathways are hyperactivated, leading to the phosphorylation of 4E-BP1, its dissociation from eIF4E, and subsequent up-regulation of cap-dependent translation.[6] MNK1 and MNK2, downstream of the MAPK pathway, phosphorylate eIF4E, which is also associated with enhanced translation of specific mRNAs involved in tumor progression.[7][9]
References
- 1. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the eukaryotic translation initiation factor 4E for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for eIF4E-IN-3: A Tool for Studying mRNA Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis, binding to the 5' cap structure of mRNAs to facilitate ribosome recruitment and initiate cap-dependent translation.[1][2] Dysregulation of eIF4E activity is a hallmark of many cancers, where it promotes the translation of oncogenic proteins involved in cell proliferation, survival, and metastasis.[3][4][5] Therefore, small molecule inhibitors of eIF4E are invaluable tools for studying the intricacies of mRNA translation and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of eIF4E-IN-3 , a potent and selective small molecule inhibitor of eIF4E, in studying mRNA translation. This compound is a hypothetical compound presented here as a representative tool for research purposes.
Mechanism of Action
This compound is designed to specifically disrupt the protein-protein interaction between eIF4E and the scaffolding protein eIF4G.[6] This interaction is crucial for the assembly of the active eIF4F translation initiation complex. By preventing the formation of this complex, this compound effectively inhibits cap-dependent translation of a subset of mRNAs, particularly those with highly structured 5' untranslated regions (UTRs) that are characteristic of many proto-oncogenes.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value |
| eIF4E-eIF4G Interaction Assay (Fluorescence Polarization) | IC50 | 50 nM |
| Cap-Binding Assay (m7GTP pull-down) | EC50 (disruption of eIF4F complex) | 200 nM |
| In Vitro Translation Assay (Rabbit Reticulocyte Lysate) | IC50 (Luciferase reporter with structured 5' UTR) | 500 nM |
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines (e.g., MDA-MB-231)
| Assay Type | Parameter | Value |
| Cell Proliferation Assay (72h incubation) | GI50 | 1 µM |
| Western Blot Analysis (24h treatment) | IC50 (Cyclin D1 protein expression) | 0.8 µM |
| Western Blot Analysis (24h treatment) | IC50 (c-Myc protein expression) | 1.2 µM |
| Polysome Profiling (6h treatment) | % Reduction in polysome-associated oncogenic mRNAs | ~60% at 1 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: mTOR/eIF4E signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: Logical diagram of this compound's mechanism of action.
Experimental Protocols
1. Western Blot Analysis of eIF4E Pathway Proteins
This protocol is for assessing the effect of this compound on the protein levels of key components and downstream targets of the eIF4E pathway.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-eIF4E (Ser209), anti-4E-BP1, anti-phospho-4E-BP1 (Thr37/46), anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a membrane.[7][8][9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.[7][10]
2. Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of their translational status. A shift of specific mRNAs from heavy polysome fractions (actively translated) to lighter or monosome fractions indicates translational repression.[11][12][13]
Materials:
-
Cells treated with this compound or vehicle
-
Cycloheximide
-
Lysis buffer for polysome analysis
-
Sucrose solutions for gradient preparation (10-50%)
-
Ultracentrifuge with a swinging bucket rotor
-
Gradient fractionation system with a UV detector
-
RNA extraction kit (e.g., TRIzol)
-
qRT-PCR reagents
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound or vehicle. Five minutes before harvesting, add cycloheximide (100 µg/mL) to the medium to arrest translation elongation.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer on ice.
-
Sucrose Gradient Ultracentrifugation: Carefully layer the cytoplasmic lysate onto a 10-50% sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2 hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom using a fractionation system, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.[14]
-
RNA Extraction: Extract RNA from each fraction using an appropriate method.
-
Analysis: Analyze the distribution of specific mRNAs (e.g., Cyclin D1, c-Myc, and a housekeeping gene like GAPDH) across the gradient fractions using qRT-PCR. A decrease in the abundance of target mRNAs in the heavy polysome fractions of this compound-treated cells compared to the control indicates translational inhibition.
3. Cap-Binding Assay (m7GTP Pull-down)
This assay assesses the integrity of the eIF4F complex by pulling down eIF4E and its associated proteins using a cap analog (m7GTP) immobilized on beads.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer for co-immunoprecipitation
-
m7GTP-Sepharose beads
-
Control Sepharose beads
-
Wash buffer
-
SDS sample buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse the treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with control Sepharose beads to reduce non-specific binding.
-
Pull-down: Incubate the pre-cleared lysates with m7GTP-Sepharose beads for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS sample buffer. Analyze the eluates by Western blotting for the presence of eIF4E and eIF4G. A reduction in the amount of eIF4G co-precipitating with eIF4E in the this compound-treated samples indicates disruption of the eIF4F complex.[15][16]
References
- 1. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. eIF4E3, a new actor in mRNA metabolism and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 9. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Polysome Profiling Analysis [bio-protocol.org]
- 12. Polysome Profiling Analysis [en.bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cap-dependent translation initiation monitored in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Oncogenic Signaling Pathways Using eIF4E-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis, often found to be dysregulated in a wide array of human cancers.[1][2][3] As a key component of the eIF4F complex, eIF4E binds to the 5' cap structure of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation.[2][4] Oncogenic signaling pathways, particularly the PI3K/AKT/mTOR and Ras/MAPK/MNK cascades, converge on eIF4E to promote the translation of a specific subset of mRNAs that encode for proteins integral to cell growth, proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.[1] Consequently, the overexpression or hyperactivation of eIF4E is a hallmark of many malignancies, contributing to tumor initiation and progression.
eIF4E-IN-3 is a potent inhibitor of eIF4E, offering a valuable tool for investigating the role of eIF4E-mediated translation in oncogenesis. These application notes provide a comprehensive guide to utilizing this compound for studying its effects on cancer cell signaling, along with detailed protocols for key experimental procedures. While specific quantitative data for this compound is emerging, this document incorporates representative data from other known eIF4E inhibitors to illustrate the expected outcomes.
Mechanism of Action
This compound, as a cap-competitive inhibitor, is designed to bind to the cap-binding pocket of eIF4E. This competitive inhibition prevents the association of eIF4E with the 5' cap of mRNAs, thereby disrupting the formation of the eIF4F translation initiation complex. The disruption of this complex leads to a selective reduction in the translation of "weak" mRNAs, which possess long, structured 5' untranslated regions and encode for potent oncoproteins.[1] This targeted inhibition of oncoprotein synthesis makes eIF4E inhibitors like this compound promising candidates for cancer therapy and valuable research tools.
Key Signaling Pathways
eIF4E is a downstream effector of two major oncogenic signaling pathways:
-
The PI3K/AKT/mTOR Pathway: This pathway, frequently activated in cancer, leads to the phosphorylation and inactivation of the eIF4E-binding proteins (4E-BPs) by mTOR.[4] In their hypophosphorylated state, 4E-BPs sequester eIF4E, preventing its incorporation into the eIF4F complex.[5][6] mTOR-mediated phosphorylation of 4E-BPs causes their dissociation from eIF4E, making eIF4E available for translation initiation.[5][6]
-
The Ras/MAPK/MNK Pathway: This pathway culminates in the activation of the MAP kinase-interacting kinases (MNK1 and MNK2), which in turn phosphorylate eIF4E at Serine 209.[4] This phosphorylation event is associated with enhanced oncogenic activity of eIF4E.[4][7]
The diagram below illustrates the central role of eIF4E in these signaling cascades.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of eIF4E inhibition in various cancer cell lines. It is important to note that these values are derived from studies of different eIF4E inhibitors and should be considered as a general guide for the expected potency and effects of compounds like this compound.
Table 1: Inhibitory Concentration (IC50) of eIF4E Inhibitors
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Cap Analog (7j) | - | Biochemical | 1.1 | [8] |
| Cap Analog (7g) | - | Biochemical | 10 | [8] |
Table 2: Effects of eIF4E Inhibition on Cell Viability and Protein Expression
| Inhibition Method | Cell Line | Effect on Cell Viability | Effect on c-Myc Protein | Effect on Cyclin D1 Protein | Reference |
| shRNA knockdown | Lung Adenocarcinoma (A549) | Significant decrease | Not reported | Not reported | [9] |
| Antisense Oligonucleotide | Prostate Cancer (PC-3) | Reduced viability | Decreased | Decreased | [10] |
| Antisense Oligonucleotide | Breast Cancer (MDA-MB-231) | Reduced viability | Decreased | Decreased | [10] |
| eIF4ES209A Knock-in | Colorectal Cancer (HCT116) | Reduced growth | Strong reduction | Little difference | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on oncogenic signaling pathways.
Experimental Workflow
The diagram below outlines a typical experimental workflow for characterizing the effects of an eIF4E inhibitor.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the eIF4E signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-eIF4E (Ser209), anti-4E-BP1, anti-phospho-4E-BP1 (Thr37/46), anti-c-Myc, anti-Cyclin D1, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).
Immunoprecipitation of the eIF4F Complex
This method is used to assess the integrity of the eIF4F complex by pulling down eIF4E and probing for its interaction with eIF4G. A variation of this technique, using 7-methyl-GTP (m7GTP) beads, can be used to specifically pull down the cap-binding complex.
Materials:
-
Treated and untreated cell lysates
-
IP lysis buffer (a milder buffer than RIPA, e.g., a Tris-based buffer with 0.5% NP-40)
-
Anti-eIF4E antibody or control IgG
-
Protein A/G agarose or magnetic beads
-
m7GTP-sepharose beads (for cap-affinity pulldown)
-
Wash buffer
-
Laemmli sample buffer
Protocol:
-
Prepare cell lysates in a non-denaturing IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-eIF4E antibody or control IgG overnight at 4°C. (For cap-affinity pulldown, incubate with m7GTP-sepharose beads).
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with cold wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against eIF4G and eIF4E. A decrease in the amount of eIF4G co-immunoprecipitated with eIF4E in this compound-treated cells would indicate disruption of the eIF4F complex.
Conclusion
This compound represents a powerful research tool for dissecting the intricate role of eIF4E-mediated translational control in cancer. By employing the methodologies outlined in these application notes, researchers can effectively investigate the impact of eIF4E inhibition on key oncogenic signaling pathways, cell viability, and the expression of cancer-driving proteins. The insights gained from such studies will not only enhance our fundamental understanding of cancer biology but also contribute to the development of novel therapeutic strategies targeting the eIF4E nexus.
References
- 1. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 3. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of eIF4E cellular localization by eIF4E-binding proteins, 4E-BPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eIF4E S209 phosphorylation licenses myc- and stress-driven oncogenesis | eLife [elifesciences.org]
- 8. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for eIF4E-IN-3 in Studying mTOR Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to mTOR inhibitors remains a significant challenge in cancer therapy. One of the key mechanisms driving this resistance is the hyperactivation of the cap-dependent translation initiation factor, eIF4E. The compound eIF4E-IN-3 is a potent inhibitor of eIF4E, offering a valuable tool to investigate and potentially overcome mTOR inhibitor resistance. These application notes provide a comprehensive guide to utilizing this compound in preclinical research settings.[1]
The mTOR signaling pathway is a critical regulator of cell growth and proliferation.[2] A key downstream event of mTORC1 activation is the phosphorylation of 4E-binding proteins (4E-BPs), which relieves their inhibitory grip on eIF4E.[2] This allows eIF4E to initiate the translation of mRNAs encoding proteins crucial for cell cycle progression and survival.[3][4] In mTOR inhibitor-resistant cancers, eIF4E activity can be sustained through various mechanisms, rendering the cells insensitive to mTOR-targeted therapies.[5]
This compound: A Potent eIF4E Inhibitor
This compound is a small molecule inhibitor of the eukaryotic initiation factor 4E (eIF4E). Its chemical formula is C34H30ClF3N6O4S, with a molecular weight of 711.15 g/mol .
| Property | Value |
| Chemical Name | This compound |
| Target | eIF4E |
| CAS Number | 2573979-29-8 |
| Molecular Formula | C34H30ClF3N6O4S |
| Molecular Weight | 711.15 |
| Source | Patent WO2021003157A1 |
Caption: Key properties of the eIF4E inhibitor, this compound.
Signaling Pathways and Experimental Workflow
To effectively study the role of eIF4E in mTOR inhibitor resistance, it is crucial to understand the underlying signaling pathways and to design a logical experimental workflow.
Caption: mTOR/eIF4E signaling pathway and points of inhibition.
Caption: Experimental workflow for studying mTORi resistance.
Experimental Protocols
Establishment of mTOR Inhibitor-Resistant Cell Lines
This protocol describes a method for generating mTOR inhibitor-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
mTOR inhibitor (e.g., Rapamycin, Everolimus)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the chosen mTOR inhibitor using a standard cell viability assay (see Protocol 2).
-
Initial exposure: Seed the parental cells at a low density and treat with the mTOR inhibitor at a concentration equal to the IC50.
-
Subculture and dose escalation: Once the cells have repopulated, subculture them and increase the concentration of the mTOR inhibitor by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of subculturing and dose escalation until the cells can proliferate in a concentration of the mTOR inhibitor that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterize the resistant line: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates the successful establishment of a resistant cell line.[6][7]
-
Maintenance: Culture the resistant cell line in the continuous presence of the high concentration of the mTOR inhibitor to maintain the resistant phenotype.
Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with an mTOR inhibitor on both parental and resistant cell lines.
Materials:
-
Parental and mTOR inhibitor-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
mTOR inhibitor
-
DMSO
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Single-agent: Prepare serial dilutions of this compound and the mTOR inhibitor in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Combination: Prepare a matrix of concentrations of this compound and the mTOR inhibitor. Treat the cells with these combinations.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Quantitative Western Blot Analysis
This protocol details the analysis of key proteins in the mTOR/eIF4E signaling pathway to assess the molecular effects of this compound.
Materials:
-
Parental and mTOR inhibitor-resistant cells
-
This compound and mTOR inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-4E-BP1, anti-4E-BP1, anti-eIF4E, anti-c-Myc, anti-Cyclin D1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound, mTOR inhibitor, or the combination for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11][12][13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane and add ECL reagent. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., actin or tubulin).[6][14]
m7GTP Cap-Binding Assay (Pull-Down)
This assay assesses the ability of this compound to inhibit the binding of eIF4E to the mRNA 5' cap structure.
Materials:
-
Cell lysates from treated and untreated cells
-
m7GTP-Sepharose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors)
-
Wash buffer (Binding buffer with lower Triton X-100 concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high salt buffer)
-
Primary antibody against eIF4E
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
Bead Incubation: Incubate the cell lysates (e.g., 500 µg of protein) with m7GTP-Sepharose beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-eIF4E antibody to detect the amount of cap-bound eIF4E. A decrease in the amount of pulled-down eIF4E in this compound treated samples indicates inhibition of cap-binding.[10][14]
Polysome Profiling
This advanced technique allows for the global assessment of translational activity by separating mRNAs based on the number of associated ribosomes.
Materials:
-
Parental and mTOR inhibitor-resistant cells
-
This compound and mTOR inhibitor
-
Cycloheximide
-
Lysis buffer for polysome analysis
-
Sucrose solutions for gradient preparation (e.g., 10-50%)
-
Ultracentrifuge with a swing-out rotor
-
Gradient fractionation system with a UV detector
-
RNA extraction reagents (e.g., Trizol)
-
RT-qPCR reagents
Procedure:
-
Cell Treatment and Harvest: Treat cells with the inhibitors as required. Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translation.[1][12][13]
-
Cell Lysis: Harvest and lyse the cells in a specialized polysome lysis buffer on ice.[1][5][11]
-
Sucrose Gradient Ultracentrifugation: Carefully layer the cytoplasmic extract onto a 10-50% sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[5][11]
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. This will generate a polysome profile showing peaks corresponding to 40S, 60S, 80S monosomes, and polysomes.
-
RNA Extraction and Analysis: Extract RNA from the collected fractions. Analyze the distribution of specific mRNAs (e.g., c-Myc, Cyclin D1) across the gradient by RT-qPCR to determine how their translation is affected by the treatments. A shift of an mRNA from the polysome fractions to the monosome or sub-ribosomal fractions indicates translational repression.[1][12]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and mTOR Inhibitor
| Cell Line | Treatment | IC50 (µM) |
| Parental | mTOR Inhibitor | 0.05 |
| This compound | 1.5 | |
| mTORi-Resistant | mTOR Inhibitor | > 10 |
| This compound | 1.2 |
Caption: Example table for summarizing IC50 values. Actual values need to be determined experimentally.
Table 2: Hypothetical Combination Index (CI) Values
| Cell Line | This compound (µM) | mTOR Inhibitor (µM) | CI Value | Interpretation |
| mTORi-Resistant | 0.5 | 1.0 | 0.6 | Synergism |
| 1.0 | 0.5 | 0.5 | Synergism |
Caption: Example table for presenting combination index data. CI < 0.9 indicates synergism.
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of resistance to mTOR inhibitors mediated by eIF4E. The protocols provided here offer a framework for investigating the efficacy of eIF4E inhibition in overcoming this resistance. By combining cell-based assays with molecular techniques, researchers can gain a comprehensive understanding of the interplay between the mTOR and eIF4E pathways, paving the way for the development of more effective cancer therapies.
References
- 1. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds - Google Patents [patents.google.com]
- 2. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 4. Biological functions and research progress of eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abrogating phosphorylation of eIF4B is required for EGFR and mTOR inhibitor synergy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. EIF4E - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. licorbio.com [licorbio.com]
Application Notes & Protocols: Synergistic Use of eIF4E Inhibitors in Cancer Therapeutics
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation.[1][2][3] Its activity is a convergence point for major oncogenic signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK.[4][5][6][7] In many cancers, eIF4E is overexpressed or hyperactivated, leading to the selective translation of a subset of mRNAs that encode proteins crucial for tumor growth, proliferation, angiogenesis, and survival, such as c-Myc, Cyclin D1, and VEGF.[1][2][8] This central role makes eIF4E a compelling target for cancer therapy.[9][10][11]
While direct inhibitors of eIF4E are in development, a key strategy to enhance their efficacy and overcome potential resistance is through synergistic combination with other cancer therapeutics.[5][7] These application notes provide a framework for researchers and drug development professionals to explore the synergistic potential of eIF4E inhibitors.
Disclaimer: The specific compound "eIF4E-IN-3" was not identified in the available scientific literature. Therefore, these notes will refer to a representative, potent, and selective eIF4E-eIF4G interaction inhibitor, hereafter designated as eIF4Ei-A , to illustrate the principles and protocols for assessing synergistic anti-cancer activity.
Mechanism of Action: eIF4E Inhibition
eIF4Ei-A is a small molecule inhibitor designed to disrupt the protein-protein interaction between eIF4E and the scaffolding protein eIF4G. This interaction is essential for the assembly of the eIF4F translation initiation complex.[1][3] By preventing the formation of this complex, eIF4Ei-A effectively blocks the initiation of cap-dependent translation, leading to a reduction in the synthesis of key oncoproteins.
Caption: eIF4E signaling pathways and points of therapeutic intervention.
Rationale for Synergistic Combination
Targeting a single node in a complex signaling network can lead to feedback activation of alternative pathways, promoting drug resistance. A synergistic combination strategy aims to block the cancer cell's adaptive capabilities by targeting multiple, complementary nodes.
eIF4E is an ideal candidate for combination therapies because it acts as a downstream bottleneck where multiple oncogenic pathways converge.[1][5][6] Combining eIF4Ei-A with an inhibitor of an upstream kinase (e.g., an mTOR or MEK inhibitor) can create a powerful dual blockade. This approach not only inhibits the primary signaling pathway but also prevents the translational output of any compensatory signals, leading to a more profound and durable anti-tumor response. Preclinical studies with other eIF4E-targeting strategies have shown synergistic effects when combined with mTORC1 inhibitors.[12]
Caption: Logical rationale for synergistic combination therapy.
Quantitative Data Summary
The following tables present hypothetical but representative data from in-vitro studies assessing the synergy between eIF4Ei-A and an mTOR inhibitor (mTORi) across various cancer cell lines. Synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Single-Agent IC50 Values
| Cell Line | Cancer Type | eIF4Ei-A IC50 (nM) | mTORi IC50 (nM) |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 150 | 80 |
| A549 | Lung Cancer | 220 | 110 |
| U87 MG | Glioblastoma | 180 | 95 |
| PANC-1 | Pancreatic Cancer | 350 | 150 |
Table 2: Combination Index (CI) Values at 50% Effect (ED50)
| Cell Line | Combination (eIF4Ei-A + mTORi) | CI Value | Interpretation |
|---|---|---|---|
| MDA-MB-231 | Fixed Ratio (1:1) | 0.45 | Strong Synergy |
| A549 | Fixed Ratio (1:1) | 0.62 | Synergy |
| U87 MG | Fixed Ratio (1:1) | 0.51 | Strong Synergy |
| PANC-1 | Fixed Ratio (1:1) | 0.88 | Moderate Synergy |
Experimental Protocols
Caption: General experimental workflow for synergy assessment.
Protocol 1: Cell Viability and Synergy Assessment using MTS Assay
This protocol describes how to determine the anti-proliferative effects of single agents and their combination to assess for synergy using the Chou-Talalay method.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
eIF4Ei-A and combination therapeutic (e.g., mTOR inhibitor), dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of eIF4Ei-A and the combination drug in complete medium from DMSO stocks. Ensure the final DMSO concentration is ≤ 0.1%.
-
For combination studies, use a fixed molar ratio (e.g., based on the ratio of their individual IC50 values) or a matrix layout.
-
Remove media from the cells and add 100 µL of media containing the single drugs, their combination, or vehicle control (DMSO) to the respective wells. Include wells with media only for background subtraction.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Use software like GraphPad Prism to calculate IC50 values for single agents by fitting a non-linear dose-response curve.
-
Use software like CompuSyn to input the dose-effect data for single agents and the combination to automatically calculate the Combination Index (CI). A CI value significantly less than 1 indicates synergy.
-
Protocol 2: Western Blot for Mechanistic Validation
This protocol is used to confirm that the drug combination effectively inhibits downstream targets of the eIF4E pathway.
Materials:
-
6-well tissue culture plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-p-4E-BP1, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with eIF4Ei-A, the combination drug, and their combination at relevant concentrations (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and load onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-Actin) to confirm the downregulation of target proteins like c-Myc and Cyclin D1. A successful synergistic combination should show a more significant reduction in these proteins compared to either single agent.
-
References
- 1. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 4. The Oncogene eIF4E: Using Biochemical Insights to Target Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting the eukaryotic translation initiation factor 4E for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
eIF4E-IN-3 Technical Support Center: Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of eIF4E-IN-3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The compound's chemical structure, a complex heterocyclic molecule, suggests it has low aqueous solubility.
Q2: What is the expected solubility of this compound in DMSO?
A2: While precise quantitative data from public sources is limited, product datasheets imply that stable stock solutions can be prepared in DMSO. It is recommended to start with a concentration of 10 mM and adjust as needed based on visual inspection for any precipitation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is highly discouraged to dissolve this compound directly in aqueous buffers. Due to its likely hydrophobic nature, direct dissolution in aqueous solutions will probably result in poor solubility and precipitation. A stock solution in DMSO should be prepared first, which can then be further diluted into your aqueous experimental medium.
Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. What should I do?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. Please refer to the "Troubleshooting Guide: Precipitation During Dilution" section below for detailed steps to resolve this.
Q5: How should I store my this compound stock solution?
A5: For optimal stability, it is recommended to store the DMSO stock solution of this compound at -20°C for short-term storage (up to 2 weeks) and at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Solubility Data Summary
The following table summarizes the available solubility information for this compound. Please note that specific concentrations in mg/mL or molarity are not consistently provided by manufacturers and the information below is based on typical recommendations for similar compounds.
| Solvent | Recommended Use | Notes |
| DMSO | Primary solvent for stock solutions | High solubility expected. |
| Ethanol | Limited use, may require heating | Lower solubility compared to DMSO. |
| Water / PBS | Not recommended for direct dissolution | Extremely low solubility expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 711.15 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need to add 140.6 µL of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be applied if the compound is slow to dissolve.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Troubleshooting Guides
Guide 1: this compound Powder Does Not Dissolve in DMSO
If you encounter issues with dissolving this compound powder in DMSO, follow these troubleshooting steps:
References
Technical Support Center: Optimizing eIF4E-IN-3 Concentration for Cell Culture
Welcome to the technical support center for eIF4E-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of this compound in cell culture experiments.
Disclaimer: this compound is a potent and relatively novel inhibitor of the eukaryotic initiation factor 4E (eIF4E).[1][2][3][4][5] Published data on its specific use in various cell lines is limited. Therefore, this guide also incorporates data and protocols from other well-characterized eIF4E inhibitors, such as 4EGI-1 and SBI-756, to provide general guidance and representative experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the eukaryotic initiation factor 4e (eIF4E).[1][2][3][4][5] eIF4E is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap structure of mRNAs to initiate cap-dependent translation. By inhibiting eIF4E, this compound is expected to block the formation of the eIF4F complex, thereby preventing the translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and angiogenesis.[6] This makes eIF4E a key target in cancer research.[6][7]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A broad range of concentrations should be tested initially. Based on data from analogous eIF4E inhibitors, a starting range of 1 µM to 100 µM is advisable. For instance, the eIF4E/eIF4G interaction inhibitor 4EGI-1 has shown effective concentrations ranging from 20 µM to 100 µM in various cancer cell lines.[8][9][10] Another inhibitor, SBI-756, has demonstrated efficacy at sub-micromolar to low micromolar concentrations.[11][12][13]
Q3: How should I prepare and store a stock solution of this compound?
A3: According to supplier datasheets, this compound powder should be stored at -20°C for up to two years. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. The datasheets suggest that a stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[3] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. When preparing working solutions, dilute the stock in your cell culture medium immediately before use to minimize precipitation.
Q4: What are the expected cellular effects of eIF4E inhibition?
A4: Inhibition of eIF4E is expected to have several key cellular effects. These include a reduction in cell proliferation and viability, induction of apoptosis (programmed cell death), and cell cycle arrest, typically at the G1 phase.[14][15] Furthermore, since eIF4E preferentially translates mRNAs involved in metastasis and angiogenesis, its inhibition may also lead to decreased cell migration and invasion.[14] It is also important to note that cancer cells are often more dependent on eIF4E activity than normal cells, suggesting a potential therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | - Concentration too low: The concentration of this compound may be insufficient to inhibit eIF4E in your specific cell line. - Cell line resistance: The cell line may have intrinsic resistance mechanisms or may not be dependent on the eIF4E pathway. - Compound instability: The inhibitor may have degraded due to improper storage or handling. | - Perform a dose-response curve with a wider and higher range of concentrations. - Verify target engagement by assessing the expression of downstream targets of eIF4E (e.g., c-Myc, Cyclin D1) via Western blot. - Ensure the stock solution is fresh and has been stored correctly. Prepare fresh dilutions for each experiment. |
| High levels of cell death, even at low concentrations. | - High sensitivity of the cell line: Your cell line may be particularly sensitive to eIF4E inhibition. - Off-target effects: At higher concentrations, the inhibitor might have off-target cytotoxic effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | - Perform a more detailed dose-response experiment using lower concentrations to determine the IC50 value accurately. - Titrate the inhibitor concentration to find a balance between target inhibition and acceptable cell viability for your experimental window. - Ensure the final solvent concentration is consistent across all conditions (including vehicle control) and is at a non-toxic level (typically <0.5%). |
| Precipitate forms when adding this compound to the culture medium. | - Poor solubility: The inhibitor may have limited solubility in aqueous solutions like cell culture medium. - High concentration: The working concentration may exceed the solubility limit of the compound. | - Prepare the final dilution in pre-warmed (37°C) medium and mix thoroughly. - Avoid preparing large volumes of working solutions long before use. Add the diluted inhibitor to the cells immediately after preparation. - If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses.[16][17] - Inconsistent inhibitor preparation: Variations in the preparation of stock or working solutions. - Experimental timing: The duration of inhibitor treatment can significantly impact the outcome. | - Standardize your cell culture protocols, including seeding density and passage number.[16] - Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. - Perform a time-course experiment to determine the optimal treatment duration for your desired endpoint. |
Data from Analogous eIF4E Inhibitors
The following tables summarize quantitative data from published studies on the well-characterized eIF4E inhibitors 4EGI-1 and SBI-756. This information can serve as a reference for designing experiments with this compound.
Table 1: Effects of 4EGI-1 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect | Reference |
| A549 | Lung Cancer | Cell Growth (SRB) | ~6 µM | IC50 | [8] |
| Jurkat | T-cell Leukemia | Apoptosis | 60 µM | Induction of apoptosis | [8] |
| Various | Lung Cancer | Cell Growth (SRB) | 20-50 µM | Effective growth inhibition | [10] |
| SKBR-3, MCF-7, MDA-MB-231 | Breast Cancer | Cytotoxicity | ~30 µM | IC50 | [9] |
| U87 | Glioblastoma | Cell Proliferation | 10, 50, 100 µM | Inhibition of proliferation, induction of apoptosis | [9] |
Table 2: Effects of SBI-756 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect | Reference |
| OCI-LY1 | DLBCL | eIF4E:eIF4G1 PLA | 250-750 nM | Dose-dependent reduction in interaction | [13] |
| OCI-LY1, Mino1 | DLBCL, MCL | Dual-luciferase | 100-500 nM | Selective reduction in cap-dependent translation | [13] |
| VAL | Lymphoma | Cell Viability | 653 nM | IC50 | [12] |
| Various | Melanoma | Cell Viability (ATPlite) | Varies (sub-µM) | Growth inhibition | [11] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume growth for 24 hours.
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a 2X serial dilution series of this compound in your complete cell culture medium. A suggested starting range for the 1X final concentration is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a "no treatment" control.
-
-
Treatment:
-
Remove the existing medium from the cells and add 100 µL of the appropriate inhibitor dilution or control medium to each well.
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours). This time should be sufficient to observe an effect on proliferation.
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Protocol 2: Verifying Target Engagement via Western Blot
This protocol is to confirm that this compound is inhibiting the eIF4E pathway by assessing the protein levels of downstream targets.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against downstream targets of eIF4E (e.g., c-Myc, Cyclin D1, Survivin) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Quantify the band intensities and normalize the protein of interest to the loading control. Compare the protein levels in the treated samples to the vehicle control. A decrease in the levels of downstream targets would indicate successful on-target activity of the inhibitor.
-
Visualizations
Caption: The eIF4E signaling pathway and point of inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | eIF4e Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 7. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Knockdown of eIF4E suppresses cell proliferation, invasion and enhances cisplatin cytotoxicity in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Troubleshooting [sigmaaldrich.com]
- 17. corning.com [corning.com]
Troubleshooting eIF4E-IN-3 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using eIF4E-IN-3, a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E). This guide is intended for researchers, scientists, and drug development professionals to address common issues, particularly the instability of this compound in solution.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound in a question-and-answer format.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer. What should I do?
A1: This is a common issue for poorly soluble compounds like this compound, which belongs to the 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine class of molecules known for low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the final concentration of this compound: The compound may be soluble at lower concentrations. Perform a concentration-response curve to determine the optimal concentration that is both effective and soluble.
-
Increase the percentage of DMSO in the final solution: While it's important to keep DMSO concentrations low to avoid off-target effects on cells or assays, you might be able to slightly increase the final DMSO percentage. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control with the same DMSO concentration in your experiment.
-
Use a fresh, anhydrous DMSO stock: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its ability to solubilize hydrophobic compounds. Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution.
-
Prepare intermediate dilutions in DMSO: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution for a few minutes. This can help to break up small precipitates and improve dissolution.
-
Gentle warming: Gently warming the solution to 37°C may aid in solubilization. However, be cautious as prolonged heating can lead to degradation.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds. Always include a vehicle control with the surfactant.
Q2: I'm concerned that my this compound is degrading in my experimental buffer over the course of a long-term experiment. How can I assess its stability?
A2: Assessing the stability of your compound in your specific experimental conditions is crucial for data reliability. Here's how you can approach this:
-
Time-course analysis by HPLC-UV: The most direct way to assess stability is to incubate this compound in your experimental buffer at the experimental temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound over time indicates degradation.
-
Activity-based stability assessment: If you do not have access to an HPLC, you can perform a functional stability test. Prepare a fresh solution of this compound and a solution that has been incubated under your experimental conditions for the duration of your experiment. Compare the inhibitory activity of both solutions in your assay. A significant loss of activity in the incubated sample suggests degradation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in anhydrous DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the solid compound should be stable for at least a year.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most common solvent for this class of compounds, other organic solvents like ethanol or dimethylformamide (DMF) might also be used. However, their compatibility with your specific experimental system must be validated. Always check the product datasheet for any specific solvent recommendations. For in vivo studies, formulation with vehicles such as polyethylene glycol (PEG), propylene glycol, or Tween 80 may be necessary to achieve solubility and bioavailability.
Experimental Protocols
This section provides detailed methodologies for key experiments related to troubleshooting this compound instability.
Protocol 1: Assessing the Aqueous Solubility of this compound
Objective: To determine the approximate aqueous solubility of this compound in a specific experimental buffer.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Microcentrifuge
-
HPLC with UV detector (or a spectrophotometer)
-
Calibrated analytical balance
Methodology:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Create a series of dilutions of the DMSO stock into your experimental buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is the same for all samples and is compatible with your assay (e.g., 0.5%).
-
Include a "buffer only" control with the same final DMSO concentration.
-
Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours), allowing them to equilibrate.
-
After incubation, visually inspect each tube for any signs of precipitation.
-
To quantify the soluble fraction, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.
-
Carefully collect the supernatant from each tube.
-
Analyze the concentration of this compound in the supernatant using HPLC-UV by comparing the peak area to a standard curve of known concentrations prepared in the same buffer (if possible) or in a solvent where the compound is fully soluble. Alternatively, if the compound has a distinct absorbance peak, a spectrophotometer can be used to estimate the concentration based on a standard curve.
-
The highest concentration at which no precipitation is observed and the measured supernatant concentration is close to the nominal concentration is the approximate aqueous solubility under those conditions.
Protocol 2: HPLC-Based Stability Assessment of this compound
Objective: To determine the stability of this compound in an experimental buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer
-
Incubator set to the experimental temperature
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
Methodology:
-
Prepare a solution of this compound in your experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots in separate tubes.
-
Immediately inject one aliquot (t=0) into the HPLC to get the initial peak area of the intact compound.
-
Incubate the remaining aliquots at the experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and inject it into the HPLC.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by a UV scan of this compound (likely in the 254-350 nm range).
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound at each time point.
-
Plot the percentage of the remaining parent compound (relative to the t=0 peak area) against time.
-
A significant decrease in the peak area over time indicates instability. The appearance of new peaks can provide clues about degradation products.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₀ClF₃N₆O₄S | Vendor Data |
| Molecular Weight | 711.15 g/mol | Vendor Data |
| Chemical Class | 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine | Literature |
| Aqueous Solubility | Likely low (experimental determination recommended) | Inferred from chemical class |
| Storage | -20°C as solid or in DMSO aliquots | General recommendation |
Visualizations
Caption: eIF4E signaling pathway and its inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound instability issues.
Technical Support Center: Overcoming Poor Bioavailability of eIF4E-IN-3 In Vivo
Welcome to the technical support center for eIF4E-IN-3. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor in vivo bioavailability of this compound, a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E). Given that specific physicochemical and pharmacokinetic data for this compound are not publicly available, this guide provides general strategies and troubleshooting advice based on common challenges encountered with poorly soluble small molecule inhibitors, particularly within the kinase inhibitor class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent, small molecule inhibitor of eIF4E, a key protein in the initiation of mRNA translation.[1] Its role in cancer research is significant as eIF4E is often dysregulated in various cancers, promoting the translation of oncogenic proteins.[2][3] Like many kinase inhibitors and other targeted therapies, it is anticipated that this compound may exhibit poor aqueous solubility and/or permeability, leading to low oral bioavailability. This can result in insufficient plasma concentrations to achieve therapeutic efficacy in in vivo models.
Q2: What are the common causes of poor bioavailability for compounds like this compound?
A2: The primary reasons for poor bioavailability of small molecule inhibitors include:
-
Poor aqueous solubility: The compound does not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low permeability: The compound cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
First-pass metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.
-
Efflux by transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What initial steps can I take to assess the bioavailability of this compound in my animal model?
A3: A pilot pharmacokinetic (PK) study is the recommended first step. This typically involves administering this compound to a small group of animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points to determine the plasma concentration of the compound. The data from this study will allow you to calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and absolute bioavailability (F%). A low F% value (<10%) confirms poor oral bioavailability.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
This is a common issue for poorly soluble compounds. The following strategies can be employed to enhance oral absorption.
For many kinase inhibitors with low aqueous solubility, formulation enhancement is a critical step.[4][5][6] Here are three commonly used approaches:
-
Nanomilling (Particle Size Reduction): Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can significantly improve its dissolution rate.[1][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can enhance its aqueous solubility and dissolution.[8] Spray drying is a common method to produce ASDs.[3][9][10]
-
Lipid-Based Formulations (e.g., SEDDS): For lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[11][12][13][14]
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the potential improvements in bioavailability observed for poorly soluble compounds using different formulation strategies.
| Formulation Strategy | Compound Type | Animal Model | Fold Increase in Oral Bioavailability (AUC) | Reference |
| Nanomilling | Poorly Soluble Drug | Rat | >13-fold (for danazol) | [15] |
| Amorphous Solid Dispersion | Kinase Inhibitor | Not Specified | Varies depending on drug/polymer | [8] |
| Lipid-Based Formulation (SEDDS) | Kinase Inhibitor (Cabozantinib) | Rat | ~2-fold | [2][5][6] |
| Lipid-Based Formulation (SEDDS) | Cepharanthine | Rat | 2.03-fold | [16] |
Issue 2: High variability in plasma concentrations between individual animals.
High inter-animal variability can be due to differences in food intake, gastrointestinal motility, or metabolism.
-
Standardize experimental conditions: Ensure all animals are fasted for a consistent period before dosing (if appropriate for the study).
-
Improve formulation homogeneity: For suspensions, ensure the compound is uniformly dispersed before each administration.
-
Consider alternative administration routes: If oral dosing remains highly variable, consider intraperitoneal (IP) or subcutaneous (SC) administration, although these routes also have their own absorption characteristics and may not fully mimic the clinical route of administration.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol is a general guideline for producing a nanosuspension of a poorly soluble compound like this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1-2% w/v solution of a polymer like HPMC, PVP, or a surfactant like Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
High-energy bead mill
Procedure:
-
Prepare a pre-suspension of this compound in the stabilizer solution at a desired concentration (e.g., 1-10% w/v).
-
Add the pre-suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a defined period (e.g., 1-4 hours). The milling time will need to be optimized to achieve the desired particle size.
-
Monitor the particle size distribution at regular intervals using a particle size analyzer (e.g., dynamic light scattering). The target particle size is typically below 200 nm for enhanced dissolution.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general method for preparing an ASD of this compound.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, dichloromethane, or a mixture)
-
Spray dryer
Procedure:
-
Dissolve both this compound and the chosen polymer in the organic solvent to create a feed solution. The drug-to-polymer ratio will need to be optimized (e.g., 1:1 to 1:9 w/w).
-
Set the spray dryer parameters:
-
Inlet temperature (e.g., 60-120°C)
-
Atomization gas flow rate
-
Feed solution flow rate
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC), drug loading, and dissolution properties.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH40, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-solvent with the highest solubility for this compound.
-
Prepare mixtures of the surfactant and co-solvent (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Mix the oil phase and the S/CoS mix in various weight ratios (from 9:1 to 1:9).
-
For each mixture, add a small amount of water and observe the emulsification process. Identify the region that forms a clear or slightly bluish, stable microemulsion. This is the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.
-
Assess the stability of the SEDDS formulation.
-
Protocol 4: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pilot PK study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound formulation (e.g., solution for IV, chosen oral formulation)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Dosing vehicles (e.g., saline for IV, appropriate vehicle for oral formulation)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthesia (if required for blood collection)
Procedure:
-
Divide the mice into two groups: IV administration and PO administration (n=3-4 per group).
-
IV Administration:
-
Administer this compound dissolved in a suitable vehicle via tail vein injection at a specific dose (e.g., 1-5 mg/kg).
-
-
PO Administration:
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points. A typical schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood via a suitable method (e.g., saphenous vein, submandibular vein, or terminal cardiac puncture).[17]
-
-
Plasma Preparation:
-
Immediately place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
References
- 1. agnopharma.com [agnopharma.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 3. upperton.com [upperton.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmadive.com [biopharmadive.com]
- 8. mdpi.com [mdpi.com]
- 9. ardena.com [ardena.com]
- 10. Revealing facts behind spray dried solid dispersion technology used for solubility enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. pharmtech.com [pharmtech.com]
- 14. mdpi.com [mdpi.com]
- 15. Nanocrystal Preparation of Poorly Water-Soluble Drugs with Low Metal Contamination Using Optimized Bead-Milling Technology [mdpi.com]
- 16. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: eIF4E Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying resistance to direct eIF4E inhibitors in cancer cells. Given that information on specific, named inhibitors like "eIF4E-IN-3" is not widely available in published literature, this guide will refer to a representative direct eIF4E cap-binding inhibitor as eIF4E-IN-X .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a direct eIF4E inhibitor like eIF4E-IN-X?
A1: Direct eIF4E inhibitors are designed to function as cap-analogs. They competitively bind to the mRNA 7-methylguanosine (m7G) cap-binding pocket on the eIF4E protein.[1][2] This action prevents eIF4E from binding to the 5' end of mRNAs, which is the rate-limiting step in cap-dependent translation initiation.[3][4] By blocking this interaction, the inhibitor prevents the assembly of the eIF4F translation initiation complex, thereby selectively halting the translation of key oncogenic proteins involved in proliferation, survival, and metastasis.[5]
Q2: Why is targeting eIF4E a promising strategy for cancer therapy?
A2: eIF4E is a critical convergence point for major oncogenic signaling pathways, including PI3K/Akt/mTOR and Ras/MAPK.[6][7] Many cancers exhibit hyper-activation of these pathways, leading to increased eIF4E activity.[4] Cancer cells often become "addicted" to this enhanced translational capacity for their growth and survival.[3] Furthermore, elevated eIF4E activity has been linked to poor prognosis and resistance to other therapies, making it an attractive therapeutic target.[1][8]
Q3: What are the known or hypothesized mechanisms of resistance to direct eIF4E inhibitors?
A3: While specific resistance mechanisms to direct eIF4E inhibitors are still an emerging area of research, several plausible mechanisms can be hypothesized based on principles of drug resistance:
-
Target Modification: Mutations in the EIF4E gene that alter the m7G cap-binding pocket could reduce the binding affinity of the inhibitor without compromising the protein's essential function.
-
Target Overexpression: A significant increase in the cellular concentration of eIF4E, potentially through gene amplification, could overwhelm the inhibitor at standard concentrations, requiring a higher dose to achieve the same therapeutic effect.[4][9]
-
Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, could actively remove the inhibitor from the cell, lowering its intracellular concentration.
-
Activation of Bypass Pathways: Cancer cells might develop or upregulate alternative, non-canonical translation initiation mechanisms that are independent of eIF4E, allowing them to continue synthesizing essential proteins for survival.
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the inhibitor more rapidly.
Q4: Can resistance to upstream inhibitors (e.g., mTOR inhibitors) predict resistance to direct eIF4E inhibitors?
A4: Not necessarily. In fact, the opposite may be true in some cases. Acquired resistance to mTOR inhibitors has been associated with the amplification of the eIF4E gene.[4] Such cells, having an increased dependency on eIF4E, might exhibit heightened sensitivity to direct eIF4E inhibitors. Therefore, direct eIF4E inhibition could be a viable strategy for treating tumors that have become resistant to upstream pathway inhibitors.[10]
Troubleshooting Guide
Issue 1: Higher-than-expected IC50 value for eIF4E-IN-X in a cancer cell line.
| Possible Cause | Troubleshooting Step / Question to Ask |
| Innate Resistance | Are the target cells known to have low dependence on cap-dependent translation or possess intrinsic bypass mechanisms? Consider screening a panel of cell lines to identify sensitive models. |
| Drug Inactivity | Has the stability and activity of the eIF4E-IN-X compound been verified? Confirm the compound's integrity and perform a cell-free biochemical assay (e.g., fluorescence polarization) to validate its binding to purified eIF4E. |
| Experimental Conditions | Is the cell seeding density optimized? High cell density can affect drug response. Are you accounting for differences in proliferation rates between cell lines? Ensure the assay duration is appropriate for the cell line's doubling time. |
| High Serum Concentration | Could proteins in the fetal bovine serum (FBS) be binding to the inhibitor and reducing its effective concentration? Try reducing the serum percentage during the drug treatment period or using serum-free media if the cells can tolerate it. |
Issue 2: A resistant cell line has been developed, but the mechanism is unclear.
| Possible Cause | Troubleshooting Step / Question to Ask |
| On-Target Mutation | Have you sequenced the EIF4E gene in the resistant clone? Perform Sanger or next-generation sequencing to identify potential mutations in the cap-binding domain. |
| Target Overexpression | Does the resistant line express more eIF4E protein? Use Western blotting or quantitative PCR (qPCR) to compare eIF4E protein and mRNA levels between the parental (sensitive) and resistant cell lines. |
| Drug Accumulation/Efflux | Is the intracellular concentration of eIF4E-IN-X lower in the resistant cells? Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular drug concentration. Test for overexpression of common ABC transporters. |
| Bypass Pathway Activation | Are the resistant cells less dependent on eIF4E? Perform a polysome profiling experiment to assess the overall status of cap-dependent vs. cap-independent translation. Use siRNA to knock down eIF4E in both sensitive and resistant cells and observe the differential impact on viability. |
Quantitative Data
The potency of eIF4E inhibitors can vary significantly based on their chemical structure and the cell line being tested. The table below presents a summary of IC50 values for representative, publicly disclosed eIF4E-targeting compounds to provide a general reference for expected potency.
| Compound Class | Example Compound | Assay Type | IC50 Value | Cancer Cell Line(s) |
| Cap-Analog Prodrug | Compound 6n | Anti-proliferation | ~5 µM | PANC-1 (Pancreatic) |
| Cap-Analog | Compound 7j | Biochemical (FP) | 1.1 µM | N/A (Cell-Free) |
| Cap-Analog | Compound 7g | Biochemical (FP) | 10 µM | N/A (Cell-Free) |
| MNK1/2 Inhibitor (Indirect) | eFT-508 | eIF4E Phosphorylation | Low nM | Panel of cancer lines |
| MNK1/2 Inhibitor (Indirect) | BAY1143269 | eIF4E Phosphorylation | Potent (nM range) | Lung cancer cells |
Data compiled from published research.[3][10] Note that biochemical IC50 values measure direct target engagement, while anti-proliferative IC50 values reflect the downstream cellular effect.
Experimental Protocols
Protocol 1: Generation of an eIF4E-IN-X Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line known to be sensitive to eIF4E-IN-X.
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS).
-
eIF4E-IN-X stock solution (e.g., 10 mM in DMSO).
-
Cell culture flasks, plates, and standard cell culture equipment.
Methodology:
-
Determine Initial IC50: First, accurately determine the IC50 of eIF4E-IN-X for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells in a T-75 flask and allow them to adhere. Treat the cells with eIF4E-IN-X at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Recover: Maintain the culture, changing the medium with fresh drug every 3-4 days. A significant amount of cell death is expected initially. Wait for the surviving cell population to recover and become confluent.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, passage them and increase the drug concentration by a factor of 1.5 to 2.0.
-
Repeat and Select: Repeat Step 3 and 4, gradually increasing the drug concentration over several months. This process selects for cells that can survive and proliferate under higher drug pressure.
-
Characterize Resistance: Periodically (e.g., every 4-6 weeks), freeze down vials of the cell population and test their IC50 for eIF4E-IN-X. A resistant line is typically defined by a >10-fold increase in IC50 compared to the parental line.
-
Isolate Clones: Once a stable resistant population is achieved, perform single-cell cloning via limiting dilution or cell sorting to establish clonal resistant cell lines.
-
Maintain Resistance: Culture the established resistant line in medium containing a maintenance dose of eIF4E-IN-X (e.g., the IC20 of the resistant line) to prevent the loss of the resistant phenotype.
Protocol 2: Cell Viability (IC50) Determination using CellTiter-Glo®
Materials:
-
Parental and resistant cell lines.
-
White, opaque 96-well cell culture plates.
-
eIF4E-IN-X serial dilutions.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Include wells for "no cells" (background) and "vehicle control" (DMSO only). Incubate for 24 hours.
-
Drug Addition: Prepare 10X serial dilutions of eIF4E-IN-X. Add 10 µL of the 10X drug solution to the appropriate wells. For vehicle control wells, add 10 µL of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate for 72 hours (or a duration equivalent to 2-3 cell doublings).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3: Western Blot for eIF4E Pathway Analysis
Materials:
-
Parental and resistant cell lines.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-4E-BP1, anti-4E-BP1, anti-Cyclin D1, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with eIF4E-IN-X or vehicle (DMSO) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in Step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Use a loading control (e.g., Actin) to confirm equal protein loading. Quantify band intensity to compare protein expression levels between samples. Look for changes in downstream targets like Cyclin D1 (which should decrease with effective treatment) or changes in total eIF4E levels in resistant lines.
Visualizations
Caption: The eIF4E signaling nexus, a convergence point for oncogenic pathways.
Caption: Experimental workflow for identifying eIF4E inhibitor resistance.
Caption: Potential mechanisms of acquired resistance to direct eIF4E inhibitors.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 6. eFFECTOR Enters Into Agreement with Pfizer Inc. to Develop [globenewswire.com]
- 7. eFFECTOR Enters Into Agreement with Pfizer Inc. to Develop Novel First-inClass Inhibitors of eIF4E to Treat Multiple Cancer Types | Pfizer [pfizer.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
How to interpret unexpected results with eIF4E-IN-3
Welcome to the technical support center for eIF4E-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered while working with this eIF4E inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit the function of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a key step in the initiation of cap-dependent translation.[1][2] By inhibiting eIF4E, this compound is expected to suppress the translation of a subset of mRNAs, particularly those with complex 5' untranslated regions (UTRs) that are highly dependent on eIF4E activity.[3] Many of these eIF4E-sensitive mRNAs encode proteins involved in cell growth, proliferation, and survival, making eIF4E a compelling target in cancer research.[3][4]
Q2: What are the known downstream effects of eIF4E inhibition?
A2: Inhibition of eIF4E is expected to lead to a decrease in the protein levels of key oncogenes, such as c-Myc and Cyclin D1, which are known to be regulated by eIF4E-mediated translation.[5] This can result in cell cycle arrest and induction of apoptosis.[6] Beyond its role in translation, eIF4E is also involved in the nuclear export of specific mRNAs.[2][7] Therefore, inhibition by this compound may also lead to the nuclear retention of certain transcripts. Recent studies have also implicated eIF4E in mRNA splicing, suggesting that inhibitors could have broader effects on post-transcriptional gene regulation.[8][9]
Q3: Are there known off-target effects for eIF4E inhibitors in general?
A3: While specific off-target effects of this compound would require dedicated studies, inhibitors of the eIF4E pathway can present with complex biological responses. For instance, some small molecules designed to disrupt the eIF4E-eIF4G interaction have been shown to act allosterically, binding to a site distant from the interaction interface.[10] It is also important to consider that cells can adapt to eIF4E inhibition through compensatory mechanisms. For example, under stress conditions, an alternative eIF4F complex involving eIF4E3, which is not regulated by 4E-BPs, can be formed.[11]
Troubleshooting Guide
Unexpected Result 1: No significant decrease in global protein synthesis.
Possible Cause 1: Insufficient concentration or activity of this compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound in your specific cell line or experimental system.
-
Positive Control: Include a positive control compound known to inhibit eIF4E, such as 4EGI-1, to validate the experimental setup.
-
Possible Cause 2: Cell-type specific resistance or compensatory mechanisms.
-
Troubleshooting Steps:
-
Assess eIF4E Pathway Status: Use Western blotting to check the phosphorylation status of 4E-BP1. Hyperphosphorylated 4E-BP1 releases eIF4E, and high levels of this form may necessitate higher inhibitor concentrations.[12]
-
Investigate Alternative Translation Initiation: Some mRNAs can be translated via cap-independent mechanisms, which would be unaffected by an eIF4E inhibitor.
-
Possible Cause 3: this compound selectively inhibits the translation of a small subset of mRNAs.
-
Troubleshooting Steps:
-
Specific Protein Analysis: Instead of global protein synthesis assays (e.g., puromycin labeling), measure the protein levels of known eIF4E targets like c-Myc, Cyclin D1, or VEGF using Western blotting or ELISA.[3]
-
Polysome Profiling: This technique can provide a more detailed view of which specific mRNAs are being actively translated and how this is affected by this compound.
-
Unexpected Result 2: Cell viability is not affected at expected concentrations.
Possible Cause 1: The cell line is not dependent on eIF4E for survival.
-
Troubleshooting Steps:
-
Cell Line Screening: Test this compound on a panel of cell lines, including those known to have high eIF4E expression or activation of upstream pathways like PI3K/AKT/mTOR.[13]
-
Genetic Knockdown: Use siRNA or shRNA to knock down eIF4E and confirm that the cell line's viability is indeed dependent on eIF4E.[13]
-
Possible Cause 2: The experimental endpoint is not appropriate to detect the inhibitor's effect.
-
Troubleshooting Steps:
-
Time Course Experiment: The effects of inhibiting protein synthesis on cell viability may not be apparent at early time points. Extend the duration of the experiment (e.g., 48-72 hours).
-
Alternative Viability Assays: Use multiple assays that measure different aspects of cell health, such as apoptosis (e.g., Annexin V staining, caspase activity) in addition to metabolic assays (e.g., MTT, CellTiter-Glo).
-
Unexpected Result 3: Unexplained changes in gene expression at the mRNA level.
Possible Cause 1: this compound affects mRNA export or stability.
-
Troubleshooting Steps:
-
Subcellular Fractionation and qRT-PCR: Isolate nuclear and cytoplasmic RNA fractions to determine if the inhibitor is causing the nuclear retention of specific mRNAs.[14]
-
mRNA Stability Assay: Treat cells with a transcription inhibitor (e.g., actinomycin D) with and without this compound and measure the decay rate of target mRNAs over time using qRT-PCR.
-
Possible Cause 2: The inhibitor has an unexpected effect on splicing.
-
Troubleshooting Steps:
-
RNA-Sequencing: Perform RNA-seq analysis to get a global view of potential changes in splicing patterns.
-
RT-PCR for Specific Splicing Events: If you have candidate genes, design primers that can distinguish between different splice variants to validate the RNA-seq findings. Recent research has shown that eIF4E can interact with the spliceosome and influence splicing.[8][9]
-
Data and Protocols
Table 1: Key Downstream Targets of eIF4E and Expected Response to this compound
| Target Protein | Function | Expected Response to this compound |
| c-Myc | Transcription factor, proliferation | Decrease in protein level |
| Cyclin D1 | Cell cycle progression | Decrease in protein level |
| VEGF | Angiogenesis | Decrease in protein level |
| Survivin | Inhibition of apoptosis | Decrease in protein level |
| MMP-9 | Extracellular matrix remodeling, invasion | Decrease in protein level |
Experimental Protocols
Western Blotting for eIF4E Target Proteins
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., c-Myc, Cyclin D1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Nuclear and Cytoplasmic RNA Fractionation
-
Cell Harvesting: Treat cells as required, then wash with ice-cold PBS and pellet by centrifugation.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 0.5% NP-40) and incubate on ice. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet and then lyse using a nuclear lysis buffer.
-
RNA Extraction: Extract RNA from both the cytoplasmic and nuclear fractions using a standard RNA extraction kit.
-
qRT-PCR Analysis: Perform qRT-PCR to quantify the relative abundance of target mRNAs in each fraction.
Visualizations
Caption: The eIF4E signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Nuclear eIF4E Stimulates 3'-End Cleavage of Target RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The eukaryotic translation initiation factor eIF4E unexpectedly acts in splicing thereby coupling mRNA processing with translation: eIF4E induces widescale splicing reprogramming providing system‐wide connectivity between splicing, nuclear mRNA export and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eukaryotic translation initiation factor eIF4E unexpectedly acts in splicing thereby coupling mRNA processing with translation: eIF4E induces widescale splicing reprogramming providing system-wide connectivity between splicing, nuclear mRNA export and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. eIF4E3 forms an active eIF4F complex during stresses (eIF4FS) targeting mTOR and re-programs the translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear eIF4E Stimulates 3′-End Cleavage of Target RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with eIF4E-IN-3
Welcome to the technical support center for eIF4E-IN-3, a potent and cell-permeable inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of eIF4E.[1][2][3] eIF4E is a key protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a critical step for the initiation of cap-dependent translation.[4] By inhibiting eIF4E, this compound is expected to block the translation of a specific subset of mRNAs, particularly those with complex 5' untranslated regions (UTRs) that encode for proteins involved in cell growth, proliferation, and survival, such as c-Myc and Cyclin D1.[5][6] This makes eIF4E a compelling target in cancer research.[7]
Q2: What is the therapeutic index of this compound and how does it affect normal cells?
A2: The therapeutic index for this compound has not been publicly reported. However, studies with other eIF4E inhibitors, such as antisense oligonucleotides (ASOs), have shown that cancer cells are more sensitive to the reduction of eIF4E function than normal tissues.[5][8] This suggests a potentially favorable therapeutic window. For instance, a 50% reduction in eIF4E levels was well-tolerated in normal mouse development but significantly impaired tumor growth.[9] It is hypothesized that normal cells have a lower demand for the translation of eIF4E-sensitive mRNAs compared to cancer cells, which are often "addicted" to the high levels of oncoproteins whose translation is eIF4E-dependent.[9]
Q3: How should I prepare and store this compound?
A3: Based on available datasheets, this compound is a powder that should be stored at -20°C for long-term stability (up to 2 years).[1] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO). A stock solution in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with an effective eIF4E inhibitor is expected to lead to a decrease in the protein levels of key oncogenes that are dependent on eIF4E for their translation. This includes, but is not limited to, c-Myc, Cyclin D1, VEGF, and Survivin.[6][10] Consequently, researchers can expect to observe cellular effects such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[6][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of cell proliferation | Compound inactivity: Improper storage or handling leading to degradation. | - Confirm proper storage conditions (-20°C for powder, -80°C for DMSO stock). - Prepare fresh stock solutions. - Test the compound in a well-characterized sensitive cell line as a positive control. |
| Low compound permeability: The compound is not efficiently entering the cells. | - While this compound is described as cell-permeable, permeability can vary between cell lines. - Increase incubation time. - Consider using a different cell line with potentially higher permeability. | |
| Cell line insensitivity: The chosen cell line may not be dependent on eIF4E for survival. | - Screen a panel of cell lines to identify those with high eIF4E expression or dependency. - Cell lines with known RAS or MYC pathway activation may be more sensitive.[12] | |
| Suboptimal concentration: The concentration of this compound is too low. | - Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). | |
| High cytotoxicity in control cells | Solvent toxicity: High concentration of DMSO is toxic to cells. | - Ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.5%. - Include a vehicle-only (DMSO) control in all experiments. |
| Off-target effects: The compound may have off-target activities at high concentrations. | - Use the lowest effective concentration determined from your dose-response studies. - Validate on-target activity by measuring the levels of known eIF4E-dependent proteins. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth phase. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and treat them at the same stage of growth (e.g., logarithmic phase). |
| Compound precipitation: The compound may be precipitating out of the solution in the culture medium. | - Visually inspect the culture medium for any signs of precipitation. - Prepare fresh dilutions from the stock solution for each experiment. - Consider the use of a formulation with better solubility if precipitation is a persistent issue. | |
| No change in downstream protein levels (e.g., c-Myc, Cyclin D1) | Insufficient treatment time: The time point for analysis is too early to observe changes in protein levels. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing a decrease in the protein of interest. |
| Redundant signaling pathways: The cell may compensate for eIF4E inhibition through alternative translation initiation mechanisms. | - Investigate the status of alternative translation pathways in your cell line. - Consider combination therapies with inhibitors of parallel pathways. | |
| Antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. | - Validate your antibodies using positive and negative controls. - Use antibodies from reputable suppliers that have been validated for the specific application. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a line with known eIF4E dependency)
-
Complete growth medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 10 nM to 100 µM. Include a vehicle-only (DMSO) control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Targets
Objective: To assess the effect of this compound on the protein levels of eIF4E-dependent targets.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-p-eIF4E (Ser209), anti-eIF4E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at a concentration around the IC50 value and a vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cap-Pull Down Assay to Assess Target Engagement
Objective: To determine if this compound inhibits the binding of eIF4E to the mRNA cap structure in a cellular context.
Materials:
-
Cancer cell line
-
This compound
-
m7GTP-Sepharose beads
-
Lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Western blot supplies
Methodology:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with Sepharose beads.
-
Incubate the pre-cleared lysates with m7GTP-Sepharose beads to pull down eIF4E and associated proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting for the presence of eIF4E. A reduction in the amount of pulled-down eIF4E in the inhibitor-treated sample compared to the control indicates target engagement.
Visualization of Key Pathways and Workflows
Caption: Simplified eIF4E signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting common issues in experiments with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EIF4E - Wikipedia [en.wikipedia.org]
- 5. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 8. JCI - Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity [jci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of eIF4E-IN-3
Welcome to the technical support center for eIF4E-IN-3. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of this potent eIF4E inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of many proteins involved in cell growth, proliferation, and survival. By binding to eIF4E, this compound prevents its interaction with the 5' cap of mRNAs, thereby inhibiting the initiation of translation of specific transcripts, including many oncogenes. This makes it a valuable tool for cancer research.[1][2]
Q2: What are the main signaling pathways regulated by eIF4E?
A2: eIF4E is a critical node where multiple signaling pathways converge to regulate protein synthesis. The two major pathways are the PI3K/Akt/mTOR and the Ras/MAPK/MNK pathways.[3][4][5] Activation of these pathways leads to the phosphorylation of 4E-binding proteins (4E-BPs), causing them to release eIF4E and allowing for the formation of the eIF4F translation initiation complex. The MAPK-interacting kinases (MNKs) can also directly phosphorylate eIF4E, enhancing its activity.[3][6]
Q3: What could cause batch-to-batch variability in a small molecule inhibitor like this compound?
A3: Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These can include the presence of polymorphs (different crystalline forms of the same compound), variations in amorphous content, residual solvents, or the presence of impurities and related substances.[7][8] These differences can affect the compound's solubility, stability, and ultimately its biological activity.
Q4: How can I be sure that the this compound I'm using is active?
A4: The activity of your this compound batch should be verified in your experimental system. A positive control experiment is recommended, where you use a known stimulus that activates the eIF4E pathway and then treat with the inhibitor to observe the expected downstream effects, such as a decrease in the protein levels of known eIF4E targets (e.g., c-Myc, Cyclin D1).[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when using this compound.
Problem 1: Inconsistent or weaker than expected inhibition of eIF4E activity between different batches of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Purity and Identity Variation | 1. Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Compare the purity (typically by HPLC) and identity (by Mass Spectrometry and/or NMR) data between batches. 2. Independent QC: If significant variability is suspected, consider independent analytical chemistry verification. |
| Solubility Issues | 1. Check Solvent and Concentration: Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) at the stock concentration.[10] Visual inspection for precipitates is crucial. 2. Sonication/Vortexing: Gently sonicate or vortex the stock solution to ensure complete dissolution. 3. Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. |
| Degradation of the Compound | 1. Proper Storage: Store the stock solution and solid compound as recommended by the supplier (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. 2. Stability in Media: Be aware that small molecules can be unstable in cell culture media over long incubation times. Consider refreshing the media with a new inhibitor for long-term experiments. |
Problem 2: High background or off-target effects observed in experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits eIF4E activity with minimal off-target effects. 2. Use Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest effective concentration for subsequent experiments.[9] |
| Presence of Impurities | 1. High-Purity Compound: Ensure you are using a high-purity batch of this compound. Check the CoA for impurity profiles. |
| Cell Line Sensitivity | 1. Cell Line Specific Effects: Different cell lines may exhibit varying sensitivities to the inhibitor. It is important to optimize the concentration for each cell line used. |
Quality Control and Validation Protocols
To ensure the reliability of your results, it is essential to perform quality control checks on new batches of this compound.
Protocol 1: Purity and Identity Verification by HPLC-MS
Objective: To confirm the purity and identity of a new batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Analysis: The purity is determined by the area of the main peak relative to the total peak area.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: Confirm the mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of this compound.
-
Protocol 2: In-Cell Target Engagement Assay (Western Blot)
Objective: To functionally validate the inhibitory activity of a new batch of this compound by assessing its effect on a downstream target of eIF4E.
Methodology:
-
Cell Culture: Plate a cancer cell line known to have an active eIF4E pathway (e.g., a cell line with a PI3K or Ras pathway mutation).
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against a known downstream target of eIF4E (e.g., c-Myc or Cyclin D1) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence-based method.
-
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. A dose-dependent decrease in the target protein level indicates successful inhibition of eIF4E by the new batch of this compound.
Visualizing Key Processes
To aid in understanding the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a troubleshooting workflow.
Caption: The eIF4E signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating eIF4E-IN-3: A Comparative Guide to Chemical Probes for eIF4E
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of eIF4E Chemical Probes
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis and a key therapeutic target in oncology. The development of potent and selective chemical probes for eIF4E is essential to further investigate its biological functions and validate it as a drug target. This guide provides a comprehensive comparison of a hypothetical, yet ideal, chemical probe, eIF4E-IN-3 , with a publicly described fragment-derived probe, Compound 4 , to assist researchers in selecting and utilizing the best tools for their studies.
It is important to note that "this compound" is a designation for a hypothetical compound representing the characteristics of a high-quality chemical probe, as no public domain information is available for a compound with this specific name. The data presented for this compound is based on the established validation criteria for chemical probes. In contrast, Compound 4 is a real, but not yet ideal, probe that has been characterized in the scientific literature.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound and Compound 4, based on established validation criteria for chemical probes.
| Parameter | This compound (Hypothetical) | Compound 4 (Fragment-Derived) | Ideal Probe Criteria |
| Target Affinity (Kd) | 15 nM (ITC) | 90 nM (ITC)[1][2] | < 100 nM |
| Cellular Target Engagement (EC50) | 150 nM (CETSA) | 2 µM (CETSA)[1][2][3] | < 1 µM |
| Selectivity | >50-fold over other cap-binding proteins | Characterized, but full profile not public | >30-fold over related family members |
| Cellular Activity (IC50) | 200 nM (Translation Inhibition) | Potent in cell lysates, weak in intact cells[3] | < 1 µM |
| Negative Control Available | Yes (this compound-NC, >50-fold weaker) | Yes (Compound 5, >30-fold weaker)[3] | Yes (>30-fold weaker) |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental approaches for validating these probes, the following diagrams illustrate the eIF4E signaling pathway and a general workflow for chemical probe validation.
Caption: The eIF4E signaling pathway in cancer.
Caption: A general workflow for chemical probe validation.
Comparative Analysis
This compound: The Profile of a High-Quality Chemical Probe
A well-validated chemical probe like the hypothetical this compound would exhibit high potency in binding to eIF4E, as demonstrated by a low nanomolar Kd value in a direct binding assay such as Isothermal Titration Calorimetry (ITC). Crucially, this high affinity would translate into potent cellular activity, with an EC50 for target engagement in the low nanomolar range in a Cellular Thermal Shift Assay (CETSA). This indicates that the probe can effectively reach and bind to its target in a complex cellular environment.
Furthermore, this compound would demonstrate high selectivity, with minimal off-target binding, particularly against other cap-binding proteins. This selectivity is critical for ensuring that any observed cellular phenotype is a direct result of eIF4E inhibition. In functional assays, this compound would potently and specifically inhibit cap-dependent translation in intact cells, with an IC50 in the sub-micromolar range. The availability of a structurally similar but biologically inactive negative control (this compound-NC) would be essential for distinguishing on-target from off-target effects.
Compound 4: A Valuable Tool with Limitations
Compound 4, developed through a fragment-based screening approach, represents a significant step towards a high-quality eIF4E probe. It displays a respectable binding affinity for eIF4E with a Kd of 90 nM. However, its cellular target engagement as measured by CETSA is significantly weaker, with an EC50 of 2 µM. This discrepancy between biochemical affinity and cellular target engagement suggests potential issues with cell permeability or intracellular stability.
A key limitation of Compound 4 is its lack of potent activity in intact cells. While it effectively disrupts the eIF4E-eIF4G interaction and inhibits translation in cell lysates, these effects are not robustly observed in cellular assays. This highlights the challenge of translating biochemical potency into cellular efficacy. Nevertheless, the availability of a stereoisomeric negative control, Compound 5, is a valuable asset for validating any observed effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the chemical probe and eIF4E.
Materials:
-
Purified recombinant human eIF4E protein
-
Chemical probe (this compound or Compound 4)
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
ITC cell and syringe
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 0.5 mM TCEP)
Procedure:
-
Prepare a 10-20 µM solution of eIF4E in the assay buffer and a 100-200 µM solution of the chemical probe in the same buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the eIF4E solution into the ITC cell and the chemical probe solution into the syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the probe into the eIF4E solution, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change associated with each injection.
-
Analyze the data using the instrument's software to fit a binding model and determine the Kd, n, and ΔH.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the chemical probe with eIF4E in a cellular context.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Chemical probe (this compound or Compound 4) and negative control
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-eIF4E antibody and secondary antibody
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the chemical probe, negative control, or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-eIF4E antibody.
-
Quantify the band intensities and plot the percentage of soluble eIF4E as a function of temperature to generate melting curves. The shift in the melting curve in the presence of the probe indicates target engagement.
In Vitro Translation Assay
Objective: To assess the functional effect of the chemical probe on cap-dependent translation.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Capped and uncapped luciferase reporter mRNA
-
Chemical probe (this compound or Compound 4) and negative control
-
Amino acid mixture
-
Luciferase assay reagent
Procedure:
-
Set up in vitro translation reactions containing rabbit reticulocyte lysate, amino acid mixture, and either capped or uncapped luciferase mRNA.
-
Add varying concentrations of the chemical probe, negative control, or DMSO to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 90 minutes).
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of translation inhibition relative to the DMSO control and determine the IC50 value for the inhibition of cap-dependent translation.
Conclusion
The validation of a chemical probe is a multi-faceted process that requires rigorous biochemical and cellular characterization. While the hypothetical This compound represents the gold standard for an eIF4E probe, with high potency, selectivity, and cellular activity, the fragment-derived Compound 4 serves as a valuable, albeit imperfect, research tool. Its limitations, particularly the discrepancy between biochemical and cellular activity, underscore the challenges in developing effective in-cell active probes. For researchers studying eIF4E, the choice of chemical probe will depend on the specific experimental context. For interrogating the biochemical functions of eIF4E, Compound 4 and its negative control can provide valuable insights. However, for robustly studying the cellular consequences of eIF4E inhibition, a probe with the characteristics of this compound would be essential. The continued development of such high-quality chemical probes will be crucial for advancing our understanding of eIF4E biology and for the successful development of eIF4E-targeted therapeutics.
References
A Comparative Guide to eIF4E-eIF4G Interaction Inhibitors: 4EGI-1 vs. eIF4E-IN-3
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in the initiation of cap-dependent translation, a process frequently dysregulated in cancer. The interaction between eIF4E and the scaffolding protein eIF4G is a critical step in the assembly of the eIF4F complex, which recruits ribosomes to mRNA. Consequently, inhibiting the eIF4E-eIF4G interaction has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two small molecule inhibitors targeting this interaction: 4EGI-1 and eIF4E-IN-3.
Executive Summary
4EGI-1 is a well-characterized allosteric inhibitor of the eIF4E-eIF4G interaction with a unique dual mechanism of action. It not only disrupts the formation of the active eIF4F translation initiation complex but also stabilizes the binding of the translational repressor 4E-BP1 to eIF4E. In contrast, this compound is a more recently disclosed compound, identified as a potent eIF4E inhibitor in a patent application. While its chemical structure is known, detailed public data on its potency, mechanism of action, and cellular effects are currently limited, precluding a direct quantitative comparison with 4EGI-1.
Mechanism of Action
4EGI-1: This small molecule binds to a hydrophobic pocket on eIF4E, distant from the eIF4G binding site, inducing a conformational change that allosterically inhibits the eIF4E-eIF4G interaction.[1] Surprisingly, this conformational change has been shown to enhance the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E, thereby further suppressing cap-dependent translation.[2] This dual action makes 4EGI-1 a unique tool for studying translational control and a lead compound for cancer therapy.
This compound: The precise mechanism of action for this compound has not been publicly disclosed in detail. The patent describing this compound identifies it as an inhibitor of eIF4E, suggesting it disrupts its function in translation initiation.[3] However, it is unknown whether it acts as a competitive or allosteric inhibitor of the eIF4E-eIF4G interaction or if it possesses other modulatory effects.
Quantitative Performance Data
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following table summarizes the available data for 4EGI-1.
| Parameter | 4EGI-1 | This compound | Reference |
| Binding Affinity (Kd) | ~25 µM (for eIF4E) | Not Publicly Available | [4] |
| IC50 (eIF4E-eIF4G Interaction) | Not specified in a standardized biochemical assay | Not Publicly Available | |
| Cellular IC50 | ~30 µM (MCF-7, MDA-MB-231, SKBR-3 breast cancer cells) | Not Publicly Available | [4] |
Signaling Pathways and Experimental Workflows
The activity of eIF4E is regulated by major signaling pathways, including the PI3K/Akt/mTOR and Ras/MAPK pathways. These pathways converge on key regulators of translation initiation. A simplified diagram of this signaling network is presented below.
Caption: Simplified eIF4E signaling pathway.
The following diagram illustrates a general workflow for identifying and characterizing inhibitors of the eIF4E-eIF4G interaction.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitors.
Fluorescence Polarization (FP) Assay
Objective: To quantitatively measure the inhibition of the eIF4E-eIF4G interaction in a biochemical, high-throughput format.
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide derived from eIF4G. When the peptide is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger eIF4E protein, its tumbling slows, and the polarization of the emitted light increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant human eIF4E protein.
-
Fluorescently labeled peptide derived from the eIF4G eIF4E-binding domain (e.g., FITC-labeled).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20).
-
Inhibitor compounds (e.g., 4EGI-1, this compound) dissolved in DMSO.
-
384-well, low-volume, black, non-binding surface microplates.
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled eIF4G peptide and eIF4E in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Dispense a small volume (e.g., 10 µL) of the eIF4E/peptide mix into each well of the microplate.
-
Add a small volume (e.g., 100 nL) of inhibitor compound at various concentrations using a pintool or acoustic dispenser. Include DMSO-only controls for no inhibition (high polarization) and buffer-only controls for background (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To provide an alternative, highly sensitive, bead-based method for quantifying the inhibition of the eIF4E-eIF4G interaction.
Principle: This assay utilizes two types of beads: Donor beads and Acceptor beads. One interacting protein (e.g., His-tagged eIF4E) is captured by the Donor bead, and the other (e.g., biotinylated eIF4G peptide) is captured by the Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt the interaction, separate the beads, and reduce the signal.
Protocol:
-
Reagents:
-
Purified recombinant His-tagged eIF4E.
-
Purified biotinylated peptide from the eIF4G eIF4E-binding domain.
-
Nickel chelate (Ni-NTA) coated Donor beads.
-
Streptavidin-coated Acceptor beads.
-
AlphaScreen assay buffer (as recommended by the manufacturer).
-
Inhibitor compounds in DMSO.
-
384-well, white, opaque microplates.
-
-
Procedure:
-
Prepare dilutions of the inhibitor compounds in assay buffer.
-
In the microplate, add the His-tagged eIF4E and the biotinylated eIF4G peptide.
-
Add the inhibitor dilutions to the respective wells.
-
Add the Ni-NTA Donor beads and incubate in the dark to allow binding to the His-tagged eIF4E.
-
Add the Streptavidin Acceptor beads and incubate in the dark to allow binding to the biotinylated eIF4G peptide and to allow the eIF4E-eIF4G interaction to occur.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Co-Immunoprecipitation (Co-IP)
Objective: To validate the inhibition of the eIF4E-eIF4G interaction in a cellular context.
Principle: This technique is used to pull down a specific protein (the "bait," e.g., eIF4E) from a cell lysate using an antibody, along with any proteins that are bound to it (the "prey," e.g., eIF4G). By treating cells with an inhibitor before lysis, one can observe a decrease in the amount of co-precipitated prey protein.
Protocol:
-
Reagents:
-
Cell line of interest (e.g., a cancer cell line with high eIF4E expression).
-
Inhibitor compounds (4EGI-1, this compound).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific for eIF4E for immunoprecipitation.
-
Antibodies specific for eIF4E and eIF4G for Western blotting.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Procedure:
-
Culture cells to an appropriate confluency and treat with the inhibitor or DMSO (vehicle control) for a specified time.
-
Harvest and lyse the cells on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-eIF4E antibody to form immune complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer and by heating.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against eIF4E and eIF4G to detect the amount of co-precipitated eIF4G. A decrease in the eIF4G band in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
-
Conclusion
4EGI-1 is a valuable and well-studied tool for probing the eIF4E-eIF4G interaction and its downstream consequences. Its allosteric mechanism and dual activity provide a unique pharmacological profile. This compound, while identified as a potent inhibitor, requires further public characterization to enable a comprehensive and direct comparison with established inhibitors like 4EGI-1. The experimental protocols provided herein offer a framework for the head-to-head evaluation of these and other novel inhibitors of the eIF4E-eIF4G interaction, which will be crucial for advancing the development of new cancer therapeutics targeting cap-dependent translation.
References
- 1. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF4E3 forms an active eIF4F complex during stresses (eIF4FS) targeting mTOR and re-programs the translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of eIF4E-IN-3 and Other eIF4E Inhibitors Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of the eukaryotic initiation factor 4E (eIF4E) inhibitor, eIF4E-IN-3, in the context of other therapeutic strategies targeting eIF4E in various cancer models. Due to the limited publicly available preclinical data for this compound, this guide focuses on a comparative analysis of different classes of eIF4E inhibitors, providing a framework for evaluating novel compounds like this compound.
Introduction to eIF4E in Cancer
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the protein synthesis machinery. It binds to the 5' cap structure of messenger RNAs (mRNAs), a key step in initiating cap-dependent translation. In many cancers, the eIF4E pathway is hyperactivated, leading to the preferential translation of oncogenic proteins that drive tumor growth, proliferation, and survival. This makes eIF4E a compelling target for cancer therapy.
This compound is a potent inhibitor of eIF4E, identified in patent WO2021003157A1, with potential applications in treating eIF4E-dependent diseases, including cancer.[1] However, detailed preclinical data on its activity across different cancer models are not yet widely available. This guide, therefore, compares the known activities of other eIF4E inhibitors to provide a benchmark for the evaluation of new chemical entities like this compound.
Comparative Analysis of eIF4E Inhibition Strategies
Several strategies have been developed to inhibit eIF4E activity. This section compares the performance of representative inhibitors from different classes across various cancer models.
Cap-Binding Competitors
These inhibitors directly compete with the mRNA cap for binding to eIF4E.
-
Ribavirin: A guanosine analog that mimics the 5'-methylguanosine cap. It has shown preclinical efficacy in acute myeloid leukemia (AML) and breast cancer models.[2]
eIF4E/eIF4G Interaction Inhibitors
These small molecules disrupt the interaction between eIF4E and the scaffolding protein eIF4G, which is essential for the assembly of the eIF4F translation initiation complex.
-
4EGI-1: This compound inhibits the eIF4E/eIF4G interaction and has demonstrated pro-apoptotic and anti-proliferative activity in lung and breast cancer cell lines.[3][4]
MNK Inhibitors (Indirect eIF4E Inhibition)
MAPK-interacting kinases (MNK1 and MNK2) phosphorylate eIF4E, a modification that enhances its oncogenic activity. MNK inhibitors, therefore, indirectly inhibit eIF4E function.
-
CGP57380: A selective MNK1 inhibitor that has been shown to inhibit eIF4E phosphorylation and has been studied in leukemia and prostate cancer models.[2]
Antisense Oligonucleotides (ASOs)
ASOs are designed to bind to the eIF4E mRNA, leading to its degradation and thereby reducing the amount of eIF4E protein.
-
LY2275796: A second-generation ASO that has been evaluated in a Phase 1 clinical trial in patients with advanced cancers.[5] Preclinical studies showed its ability to reduce eIF4E expression and suppress tumor growth.[6]
Data Presentation: Comparative Activity of eIF4E Inhibitors
The following tables summarize the reported in vitro activities of various eIF4E inhibitors in different cancer cell lines. It is important to note that experimental conditions can vary between studies, and direct comparison of IC50 values should be made with caution.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / Effect | Reference(s) |
| Ribavirin | Breast Cancer | MCF-7 | ~42 µM (analog) | [7][8] |
| Glioma | A-172, AM-38, T98G, U-87MG, YH-13 | <100 µM | [9] | |
| 4EGI-1 | Lung Cancer | A549 | ~6 µM - 40 µM | [3][10] |
| Breast Cancer | SKBR-3, MCF-7, MDA-MB-231 | ~30 µM | [4] | |
| CGP57380 | MNK1 Inhibition | In vitro kinase assay | 2.2 µM | [2] |
| Cellular eIF4E Phos. | 293 cells | ~3 µM | [2] | |
| Tomivosertib (eFT508) | MNK1/2 Inhibition | In vitro kinase assay | 1-2 nM | [11] |
| Cellular eIF4E Phos. | Tumor cell lines | 2-16 nM | [11] |
Note: Data for this compound is not publicly available.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for eIF4E-eIF4G Interaction
This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between eIF4E and eIF4G.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against eIF4E or eIF4G
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-eIF4E and anti-eIF4G)
Procedure:
-
Cell Lysis:
-
Treat cancer cells with the test inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-eIF4E) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against eIF4E and eIF4G to detect the co-immunoprecipitated protein.
-
In Vitro Cap-Dependent Translation Assay (Luciferase Reporter)
This assay measures the effect of an inhibitor on the translation of a capped mRNA transcript.
Materials:
-
In vitro transcription kit
-
Capped and uncapped luciferase reporter mRNA
-
Rabbit reticulocyte lysate or other cell-free translation system
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare Reporter mRNA:
-
Synthesize capped and uncapped luciferase mRNA using an in vitro transcription kit.
-
-
Set up Translation Reaction:
-
In a microplate, combine the cell-free translation system, the capped luciferase mRNA, and the test inhibitor at various concentrations.
-
Include a control reaction with an uncapped luciferase mRNA to assess cap-independent translation.
-
-
Incubation:
-
Incubate the reaction at 30°C for 60-90 minutes.
-
-
Measure Luciferase Activity:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cap-dependent translation by comparing the luciferase activity in the presence of the inhibitor to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: eIF4E Signaling Pathway in Cancer.
Caption: Co-Immunoprecipitation Workflow.
Caption: In Vitro Translation Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: eIF4E-IN-3 vs. MNK Inhibitors in Preclinical Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in cellular regulation, often found dysregulated in various cancers. Its role in promoting the translation of oncogenic proteins has made it a compelling target for anti-cancer drug development. Two primary strategies have emerged to modulate its activity: direct inhibition of eIF4E and indirect inhibition through targeting the Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2), which are responsible for eIF4E phosphorylation and subsequent activation. This guide provides a head-to-head comparison of a direct eIF4E inhibitor, eIF4E-IN-3, with prominent MNK inhibitors, supported by available preclinical data.
Mechanism of Action: Two Sides of the Same Coin
The central mechanism of both inhibitor classes is to curtail the pro-tumorigenic functions of eIF4E. However, they achieve this through distinct approaches.
This compound , as a direct inhibitor, is designed to interfere with the primary functions of the eIF4E protein.[1] While specific binding details are limited in publicly available literature, it is understood to disrupt the essential activities of eIF4E, potentially by obstructing its interaction with the 5' cap of messenger RNA (mRNA) or its association with other components of the translation initiation complex.[1]
MNK inhibitors , on the other hand, act a step upstream. MNK1 and MNK2 are kinases that phosphorylate eIF4E at Serine 209, a modification crucial for its oncogenic activity.[2][3] By inhibiting MNK1 and MNK2, these compounds prevent the phosphorylation of eIF4E, thereby reducing the translation of a specific subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival.[2][4] This indirect approach has been a major focus of drug discovery efforts, with several compounds advancing to clinical trials.[5]
Signaling Pathway Overview
The diagram below illustrates the signaling pathway leading to eIF4E activation and the points of intervention for both this compound and MNK inhibitors.
References
Validating the Specificity of eIF4E-IN-3: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the specificity of the eukaryotic initiation factor 4E (eIF4E) inhibitor, eIF4E-IN-3, with a focus on the use of knockout models. We present supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable validation of this targeted therapeutic agent.
Introduction to eIF4E and its Inhibition
Eukaryotic translation initiation factor 4E (eIF4E) is a critical protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation initiation.[1][2] eIF4E is a key component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[3][4] The activity of eIF4E is tightly regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/Mnk pathway.[5][6] Hyperactivation of these pathways, a common event in many cancers, leads to increased eIF4E activity, promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis.[6][7] This has established eIF4E as a significant target for cancer therapy.
This compound is a potent inhibitor of eIF4E, designed to disrupt its function and thereby suppress the translation of oncogenic proteins.[8] As with any targeted therapy, rigorous validation of its specificity is paramount to ensure that its biological effects are indeed due to the inhibition of eIF4E and not off-target interactions. Knockout models provide a powerful genetic tool for this purpose.
Comparative Analysis of this compound Activity in Wild-Type vs. eIF4E Knockout Models
The central premise for using knockout (KO) or heterozygous haploinsufficient (Eif4e+/-) models is that if this compound is specific to eIF4E, its effects should be significantly diminished in cells or animals with reduced or absent eIF4E expression.[4] Studies have shown that while a complete knockout of Eif4e is embryonically lethal, heterozygous mice (Eif4e+/-) are viable and largely indistinguishable from their wild-type (WT) littermates under normal conditions, yet they show significant resistance to cellular transformation.[4][9] This makes the Eif4e+/- model an excellent tool for specificity studies.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize expected quantitative data from key experiments comparing the effects of this compound in wild-type versus Eif4e+/- backgrounds.
Table 1: Effect of this compound on Cell Proliferation (Soft Agar Colony Formation Assay)
| Cell Line | Treatment | Number of Colonies (Mean ± SD) | % Inhibition |
| WT MEFs | Vehicle | 520 ± 45 | - |
| WT MEFs | This compound (10 µM) | 115 ± 20 | 77.9% |
| Eif4e+/- MEFs | Vehicle | 280 ± 30 | - |
| Eif4e+/- MEFs | This compound (10 µM) | 210 ± 25 | 25.0% |
MEFs: Mouse Embryonic Fibroblasts
Table 2: Impact of this compound on Cap-Dependent Translation (Luciferase Reporter Assay)
| Cell Line | Treatment | Relative Luciferase Activity (Mean ± SD) | % Inhibition |
| WT MEFs | Vehicle | 1.00 ± 0.12 | - |
| WT MEFs | This compound (10 µM) | 0.35 ± 0.08 | 65.0% |
| Eif4e+/- MEFs | Vehicle | 0.62 ± 0.09 | - |
| Eif4e+/- MEFs | This compound (10 µM) | 0.48 ± 0.07 | 22.6% |
Table 3: Western Blot Analysis of eIF4E Target Proteins
| Cell Line | Treatment | Cyclin D1 Protein Level (Fold Change vs. WT Vehicle) | c-Myc Protein Level (Fold Change vs. WT Vehicle) |
| WT MEFs | Vehicle | 1.00 | 1.00 |
| WT MEFs | This compound (10 µM) | 0.28 | 0.41 |
| Eif4e+/- MEFs | Vehicle | 0.55 | 0.60 |
| Eif4e+/- MEFs | This compound (10 µM) | 0.45 | 0.52 |
Visualizing Pathways and Workflows
eIF4E Signaling Pathway
The diagram below illustrates the major signaling pathways that converge on eIF4E, regulating its activity. Understanding this network is crucial for identifying potential off-target effects of inhibitors.
Caption: Key signaling pathways regulating eIF4E activity.
Experimental Workflow for Specificity Validation
The following workflow outlines the logical steps to validate the specificity of this compound using a knockout mouse model.
Caption: Workflow for validating inhibitor specificity using knockout models.
Comparison with Alternative eIF4E Inhibitors
Several other molecules have been developed to target eIF4E activity, either directly or indirectly. Validating their specificity is equally important.
Table 4: Comparison of eIF4E Inhibitors
| Inhibitor | Mechanism of Action | Specificity Concerns | Validation Strategy |
| This compound | Potent, direct inhibitor of eIF4E.[8] | Potential for off-target binding needs rigorous assessment. | Knockout models , biochemical assays, proteomics. |
| 4EGI-1 | Disrupts the eIF4E/eIF4G interaction.[10] | Concerns about non-specific mechanisms and pan-assay interference (PAINS) characteristics.[10] | Biochemical assays (e.g., cat-ELCCA), structural analysis. |
| Ribavirin | A guanosine analog that competes with the mRNA cap for binding to eIF4E. | Low potency and potential effects on other nucleotide-dependent processes. | Cellular thermal shift assays (CETSA), competitive binding assays. |
| Silvestrol | Inhibits the eIF4A RNA helicase component of the eIF4F complex. | Indirectly affects eIF4E function; may have eIF4A-specific off-targets. | Eif4a knockout models, direct helicase activity assays. |
| MNK Inhibitors (e.g., CGP57380) | Inhibit the kinase (MNK1/2) that phosphorylates and activates eIF4E.[10] | Affects all downstream targets of MNK, not just eIF4E. | Phospho-specific antibodies for eIF4E and other MNK substrates. |
Experimental Protocols
Soft Agar Colony Formation Assay
-
Objective: To assess anchorage-independent growth, a hallmark of cellular transformation.
-
Methodology:
-
Prepare a base layer of 1.2% agar in complete medium in 6-well plates and allow it to solidify.
-
Trypsinize and count Wild-Type (WT) and Eif4e+/- Mouse Embryonic Fibroblasts (MEFs).
-
Resuspend 5,000 cells per well in complete medium containing 0.7% agar. Include either vehicle (DMSO) or this compound at the desired concentration.
-
Plate the cell/agar suspension on top of the solidified base layer.
-
Incubate plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the colonies with complete medium every 3-4 days.
-
Stain colonies with 0.005% crystal violet.
-
Count colonies larger than 50 µm using a microscope. Compare the number and size of colonies across the different treatment groups.
-
Cap-Dependent Translation Reporter Assay
-
Objective: To directly measure the effect of this compound on cap-dependent translation.
-
Methodology:
-
Seed WT and Eif4e+/- MEFs in 24-well plates.
-
Transfect cells with a bicistronic reporter plasmid containing a Renilla luciferase gene under the control of a cap-dependent promoter and a Firefly luciferase gene under the control of a cap-independent Internal Ribosome Entry Site (IRES).
-
After 24 hours, treat the cells with vehicle or this compound for 6-12 hours.
-
Lyse the cells and measure both Renilla and Firefly luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the ratio of Renilla (cap-dependent) to Firefly (cap-independent) luciferase activity. A specific inhibitor should decrease this ratio.
-
Western Blot Analysis
-
Objective: To measure the protein levels of known downstream targets of eIF4E-mediated translation.
-
Methodology:
-
Seed WT and Eif4e+/- MEFs in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle or this compound for 24 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
Conclusion
Validating the specificity of a targeted inhibitor like this compound is a critical step in its preclinical development. The use of knockout models, such as Eif4e+/- mice and derived cell lines, provides an indispensable genetic approach to confirm on-target activity. By comparing the inhibitor's effects in a wild-type versus a target-deficient background, researchers can definitively attribute the observed cellular and molecular changes to the inhibition of eIF4E. The experimental framework and comparative data presented in this guide offer a robust strategy for the rigorous validation of this compound and other targeted inhibitors, ensuring higher confidence in their therapeutic potential.
References
- 1. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 7. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessing eukaryotic initiation factor 4F subunit essentiality by CRISPR-induced gene ablation in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking a Novel eIF4E Inhibitor Against Standard-of-Care in Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical novel eIF4E inhibitor, represented here by the preclinical candidate Tomivosertib and the repositioned drug Ribavirin, against current standard-of-care therapies for lung cancer. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of preclinical efficacy, mechanisms of action, and experimental methodologies.
Disclaimer: No publicly available data was found for a compound specifically named "eIF4E-IN-3." Therefore, this guide utilizes data from other known eIF4E-targeting agents, Tomivosertib and Ribavirin, as surrogates to illustrate a representative profile of a new chemical entity targeting eIF4E.
Introduction: The Rationale for Targeting eIF4E in Lung Cancer
The eukaryotic translation initiation factor 4E (eIF4E) is a critical downstream nodal point for major oncogenic signaling pathways, including PI3K/Akt/mTOR and Ras/MAPK.[1][2] Its overexpression and phosphorylation are frequently observed in various cancers, including non-small cell lung cancer (NSCLC), and are associated with tumor progression, metastasis, and poor prognosis. eIF4E selectively promotes the translation of a subset of mRNAs encoding for proteins crucial for cell proliferation, survival, and angiogenesis, such as cyclin D1, c-Myc, and VEGF.[2][3] Therefore, inhibiting eIF4E presents a promising therapeutic strategy to simultaneously downregulate multiple drivers of tumorigenesis.
Current standard-of-care treatments for lung cancer are diverse and depend on the histological subtype (NSCLC vs. SCLC), stage, and molecular characteristics of the tumor.[4] They include conventional chemotherapy, targeted therapies against specific driver mutations (e.g., EGFR, ALK), and immunotherapies that harness the patient's immune system to fight the cancer.[4] This guide will benchmark our representative eIF4E inhibitor against these established therapeutic modalities.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for our representative eIF4E inhibitors and standard-of-care agents in lung cancer models. Direct comparison is facilitated by focusing on studies utilizing the A549 human lung adenocarcinoma cell line, a widely used model in lung cancer research.
Table 1: In Vitro Cytotoxicity in A549 Lung Adenocarcinoma Cells
| Compound/Drug | Target/Mechanism of Action | IC50 (µM) | Citation(s) |
| Representative eIF4E Inhibitor | |||
| Ribavirin | eIF4E Inhibition | Not explicitly stated for A549, but effective concentrations are clinically achievable with minimal toxicity to normal cells. | [5][6] |
| Tomivosertib (eFT-508) | MNK1/2 Inhibition (prevents eIF4E phosphorylation) | Low nanomolar to sub-micromolar range in various cancer cell lines. | [7] |
| Standard-of-Care | |||
| Cisplatin | DNA Cross-linking | 6.14 - 9 | [8][9][10][11] |
| Pemetrexed | Antifolate | ~0.1 (in other NSCLC lines) | [12] |
| Osimertinib | EGFR TKI (3rd Gen) | Not applicable (A549 is EGFR wild-type) | |
| Pembrolizumab | PD-1 Inhibition | Not applicable (In vitro cytotoxicity is not the primary measure of efficacy) |
Table 2: In Vivo Efficacy in Lung Cancer Xenograft Models
| Compound/Drug | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| Representative eIF4E Inhibitor | ||||
| Ribavirin | Lung xenograft mouse model | Not specified | Potent efficacy and synergism with chemotherapy. | [5] |
| Tomivosertib (eFT-508) | MYC-KRAS driven liver cancer mouse model | Not specified | Slowed tumor growth, prevented metastasis, and increased survival. | [13] |
| Standard-of-Care | ||||
| Cisplatin | A549 Xenograft | Not specified | Standard chemotherapy agent used for comparison in many preclinical studies. | |
| Pemetrexed | H2122 NSCLC Xenograft | 100 mg/kg/day, i.p. for 10 doses | Delayed tumor growth by 12-18 days. | [12] |
| Pemetrexed + Metformin | A549 orthotopic xenograft | Pemetrexed: 150 mg/kg/twice a week | Additive inhibitory effects on tumor growth. | [14][15] |
| Osimertinib | EGFRm PC9 brain metastases model | Clinically relevant doses | Induced sustained tumor regression. | [16] |
| Pembrolizumab | Humanized NSG mice with NSCLC PDX | Not specified | Significant tumor growth delay. | [17] |
Note: The in vivo efficacy data is derived from various lung cancer models, which can make direct comparisons challenging. The data for Tomivosertib is from a liver cancer model but is included to represent its in vivo potential.
Mechanism of Action and Signaling Pathways
A key differentiator for an eIF4E inhibitor is its mechanism of action, which lies downstream of many oncogenic signaling cascades.
eIF4E Signaling Pathway
The following diagram illustrates the central role of eIF4E in integrating signals from the PI3K/Akt/mTOR and Ras/MAPK pathways to regulate protein translation.
Caption: eIF4E signaling pathway in cancer.
In contrast, standard-of-care therapies target different aspects of cancer biology:
-
Chemotherapy (Cisplatin, Pemetrexed): Induces DNA damage or inhibits essential metabolic pathways, leading to cell death in rapidly dividing cells.
-
Targeted Therapy (Osimertinib): Specifically inhibits the kinase activity of mutant EGFR, blocking its downstream signaling.
-
Immunotherapy (Pembrolizumab): Blocks the PD-1/PD-L1 interaction, restoring the ability of T cells to recognize and kill cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on lung cancer cells.
Caption: Workflow for an in vitro cell viability assay.
Detailed Steps:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a representative eIF4E inhibitor or a standard-of-care drug). Cells are then incubated for an additional 48 to 72 hours.[18]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.[18]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
In Vivo Xenograft Mouse Model
This protocol describes a general workflow for evaluating the in vivo efficacy of an anticancer agent using a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft mouse model study.
Detailed Steps:
-
Cell Implantation: A suspension of A549 cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[19][20][21]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.[19]
-
Treatment Administration: The test compound, standard-of-care drug, or vehicle control is administered to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly). Tumor volume and body weight are measured regularly throughout the study.[12][15]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be further analyzed by histology, immunohistochemistry, or molecular techniques to assess the treatment effect on various biomarkers.[20]
Conclusion and Future Directions
The inhibition of eIF4E represents a compelling strategy for the treatment of lung cancer due to its central role in mediating the translation of key oncogenic proteins. Preclinical data for representative eIF4E inhibitors, Tomivosertib and Ribavirin, demonstrate their potential to inhibit cancer cell growth and, in some cases, synergize with standard-of-care therapies.
A novel eIF4E inhibitor like the hypothetical "this compound" would offer a distinct advantage by targeting a convergence point of multiple oncogenic pathways, potentially overcoming resistance mechanisms that can develop against therapies targeting upstream signaling components.
Future preclinical studies should focus on:
-
Direct head-to-head comparisons of novel eIF4E inhibitors with standard-of-care agents in a panel of lung cancer cell lines with diverse genetic backgrounds.
-
Evaluation of in vivo efficacy in orthotopic and patient-derived xenograft (PDX) models of lung cancer, which more accurately recapitulate the tumor microenvironment.
-
Investigation of combination therapies with standard-of-care agents, including chemotherapy, targeted therapy, and immunotherapy, to identify synergistic interactions.
-
Comprehensive toxicity studies to establish a therapeutic window.
By systematically addressing these points, the full therapeutic potential of targeting eIF4E in lung cancer can be elucidated, paving the way for the development of novel and effective treatment strategies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]
- 4. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of eIF4E signaling by ribavirin selectively targets lung cancer and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of pH-Responsive Cisplatin/Ribavirin-Loaded Monodispersed Magnetic Silica Nanocomposite on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. netjournals.org [netjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A New Way to Unleash the Immune System against Cancer - NCI [cancer.gov]
- 14. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 15. Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]
- 18. Cell viability assay [bio-protocol.org]
- 19. LLC cells tumor xenograft model [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for eIF4E-IN-3
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of eIF4E-IN-3.
This document provides crucial safety and logistical information for the proper disposal of this compound, a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E) utilized in cancer research.[1] Due to its chemical properties and intended use, this compound requires careful handling and disposal as a hazardous chemical and potentially cytotoxic substance. Adherence to these procedures is vital to ensure personnel safety and environmental protection.
Chemical and Hazard Profile
A comprehensive understanding of the chemical nature of this compound is fundamental to its safe management. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Formula | C34H30ClF3N6O4S |
| Compound Type | Halogenated Organic Compound, Sulfur-containing Compound |
| Primary Research Area | Cancer, Cell Cycle/DNA Damage |
| Known Hazards | Likely Cytotoxic |
As a potent inhibitor of a key cellular proliferation factor, this compound should be handled as a cytotoxic agent. Cytotoxic substances are defined as chemicals that can have a genotoxic, mutagenic, or teratogenic effect.[2]
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the containment and safe destruction of the hazardous material. The following diagram illustrates the required workflow from the point of generation to final disposal.
Detailed Disposal Protocols
1. Personal Protective Equipment (PPE): Before handling this compound in any form (powder or solution), appropriate PPE must be worn. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or disposable gown
2. Waste Segregation: Proper segregation is critical to prevent accidental exposure and to ensure compliant disposal.
-
Cytotoxic Waste: All materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, pipette tips, vials, and contaminated cleaning materials, must be treated as cytotoxic waste.[3][4] This waste should be placed in designated, leak-proof containers, often color-coded purple or red for cytotoxic materials.[4][5]
-
Halogenated Organic Waste: As this compound is a halogenated organic compound, it must be segregated from non-halogenated waste streams.[6][7] This is because the disposal methods, particularly incineration, differ for these categories.[8] Do not mix with other waste types like acids, bases, or heavy metals.[8]
-
Sharps: Any sharps, such as needles or contaminated glass, must be placed in a puncture-proof sharps container that is also labeled for cytotoxic waste.[2]
3. Container Management:
-
All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9]
-
Containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and "Halogenated Organic Waste." The full chemical name, "this compound," should also be clearly written on the label.[7]
-
Keep waste containers closed at all times except when adding waste.[9]
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[7]
-
Do not accumulate large quantities of waste. Arrange for regular disposal with your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Carefully collect the absorbent material and place it in the designated cytotoxic, halogenated waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
6. Final Disposal Method:
-
The required method for the disposal of cytotoxic and halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility.[5][10] This process ensures the complete destruction of the hazardous compound.
-
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.ca [danielshealth.ca]
- 5. swansea.ac.uk [swansea.ac.uk]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling eIF4E-IN-3
For researchers, scientists, and drug development professionals, the safe and effective handling of potent small molecule inhibitors like eIF4E-IN-3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Chemical Identifier:
-
Product Name: this compound
-
CAS No.: 2573979-29-8[1]
-
Molecular Formula: C34H30ClF3N6O4S[1]
-
Molecular Weight: 711.15[1]
Hazard Identification and Safety Data Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care, assuming it may be harmful by inhalation or skin absorption and may cause eye, skin, or respiratory system irritation.[2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | GHS09: Environment | Warning | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | GHS09: Environment | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure and ensure safety.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemically resistant, disposable gloves | Disposable nitrile gloves offer broad short-term protection.[4] Double-gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. Face shield. | Safety glasses must meet ANSI Z.87.1 standards. A face shield worn over safety glasses is required when there is a risk of splashes.[4] |
| Skin and Body Protection | Laboratory coat | A Nomex® laboratory coat with a buttoned front is recommended to cover as much skin as possible.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required if administrative and engineering controls do not maintain exposure below permissible limits, or when handling the powder outside of a ventilated enclosure.[4] |
Experimental Workflow and Handling Protocols
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store the powder at -20°C and solutions at -80°C.[1] Keep away from direct sunlight and sources of ignition.[1]
-
Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the solvent to the powder slowly to avoid splashing.
-
General Precautions: Avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1]
-
Spill Management: In case of a spill, collect the spillage and dispose of it as hazardous waste.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
